molecular formula C11H13BrO2 B1428492 Methyl 3-(4-bromophenyl)butanoate CAS No. 1021735-42-1

Methyl 3-(4-bromophenyl)butanoate

Cat. No.: B1428492
CAS No.: 1021735-42-1
M. Wt: 257.12 g/mol
InChI Key: PUJGRHDQMSUGGT-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)butanoate is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . This ester is characterized by a butanoate chain substituted with a methyl group and a 4-bromophenyl ring, making it a valuable intermediate in synthetic organic chemistry . Its structure, confirmed by identifiers such as the SMILES string CC(C1=CC=C(Br)C=C1)CC(OC)=O and the InChIKey PUJGRHDQMSUGGT-UHFFFAOYSA-N, provides multiple sites for chemical modification . Researchers value this bromo-containing compound primarily as a versatile building block. The bromine atom on the aromatic ring makes it an ideal substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex biaryl systems . Simultaneously, the ester functional group can be hydrolyzed to carboxylic acids, reduced to alcohols, or transformed into other derivatives, offering significant synthetic utility in medicinal chemistry and materials science for the development of novel compounds . Please handle with care and refer to the Safety Data Sheet. This product is intended for research purposes and is strictly For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-bromophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJGRHDQMSUGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021735-42-1
Record name methyl 3-(4-bromophenyl)butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Comprehensive Technical Guide on Methyl 3-(4-bromophenyl)butanoate: Molecular Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(4-bromophenyl)butanoate is a highly versatile halogenated ester utilized extensively in organic synthesis and medicinal chemistry. Serving as a crucial building block, its unique structural motif—a butanoate aliphatic chain coupled with a para-brominated phenyl ring—enables rapid structural diversification. This whitepaper details the physicochemical properties, a validated synthetic protocol, and the mechanistic rationale for its deployment in drug discovery pipelines.

Physicochemical Profiling and Structural Analysis

Understanding the baseline metrics of Methyl 3-(4-bromophenyl)butanoate is essential for reaction stoichiometry, analytical characterization, and downstream purification. The compound features an electrophilic methyl ester and a highly reactive aryl bromide, making it an ideal bifunctional intermediate.

Table 1: Physicochemical Properties of Methyl 3-(4-bromophenyl)butanoate

PropertyValue
IUPAC Name Methyl 3-(4-bromophenyl)butanoate
CAS Registry Number 1021735-42-1
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.13 g/mol
Key Functional Groups Methyl ester, Aryl bromide
Precursor Acid CAS 53086-46-7 (3-(4-Bromophenyl)butanoic acid)

Mechanistic Synthesis & Experimental Protocols

The most reliable and scalable method for synthesizing Methyl 3-(4-bromophenyl)butanoate is the Fischer esterification of its corresponding carboxylic acid, 3-(4-bromophenyl)butanoic acid [1].

Causality in Experimental Design

Fischer esterification is an equilibrium-driven process. By using methanol as both the reactant and the solvent, the reaction is driven forward via Le Chatelier's principle. Catalytic sulfuric acid (H₂SO₄) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for the nucleophilic attack by methanol.

The subsequent aqueous workup using sodium bicarbonate (NaHCO₃) acts as a self-validating purification system : it neutralizes the acid catalyst and deprotonates any unreacted starting material. This forces the unreacted acid into the aqueous layer as a water-soluble carboxylate salt, while the neutral ester product remains isolated in the organic phase.

Step-by-Step Protocol: Fischer Esterification
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (41.1 mmol) of 3-(4-bromophenyl)butanoic acid in 100 mL of anhydrous methanol.

  • Catalysis: Slowly add 1.0 mL of concentrated H₂SO₄ dropwise while stirring. (Caution: Highly exothermic. Addition must be controlled to prevent solvent boiling).

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc, 4:1) until the starting material spot is completely consumed.

  • Quench & Concentration: Cool the reaction to room temperature. Remove the bulk of the methanol via rotary evaporation under reduced pressure. Crucial step: Removing methanol before aqueous workup prevents the equilibrium from shifting backward and causing ester hydrolysis.

  • Aqueous Workup: Dissolve the resulting residue in 150 mL of Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL) until CO₂ evolution ceases.

  • Purification: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Methyl 3-(4-bromophenyl)butanoate as a high-purity oil[2].

SynthesisWorkflow A 3-(4-bromophenyl)butanoic acid (Starting Material) C Reflux at 65°C (12 hours) A->C B Methanol & H2SO4 (Reagents) B->C D Reaction Mixture C->D E Aqueous Workup (NaHCO3 Neutralization) D->E F Organic Extraction (Ethyl Acetate) E->F G Drying & Concentration (Na2SO4, Rotary Evaporation) F->G H Methyl 3-(4-bromophenyl)butanoate (Purified Product) G->H

Synthetic workflow for Methyl 3-(4-bromophenyl)butanoate via Fischer esterification.

Applications in Drug Development and SAR Studies

Methyl 3-(4-bromophenyl)butanoate is highly prized in Structure-Activity Relationship (SAR) campaigns due to its orthogonal reactivity profile.

Palladium-Catalyzed Cross-Coupling

The para-bromo substituent serves as an ideal handle for transition-metal catalysis. Because the bromine is located at the para position, it is sterically unhindered, facilitating rapid oxidative addition by palladium(0) complexes. This allows for Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-coupling reactions to append diverse aryl, vinyl, or amine groups to the core scaffold.

Orthogonal Deprotection

The methyl ester acts as a robust protecting group during the harsh basic conditions often employed in cross-coupling. Once the aryl ring is diversified, the ester can be selectively saponified using Lithium Hydroxide (LiOH) in a THF/H₂O mixture to yield the free carboxylic acid. This acid can then be subjected to standard amide coupling conditions (e.g., using HATU and DIPEA) to generate terminal amides, a ubiquitous motif in small-molecule therapeutics.

DownstreamApplications A Methyl 3-(4-bromophenyl)butanoate B Suzuki-Miyaura Cross-Coupling A->B D Saponification (LiOH/H2O) A->D C Aryl-Substituted Derivatives B->C E Free Carboxylic Acid for Amide Coupling D->E

Downstream structural diversification pathways for Methyl 3-(4-bromophenyl)butanoate.

References

  • Title: PubChem Compound Summary for CID 6452773, 3-(4-Bromophenyl)butanoic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Safety data sheet (SDS) for Methyl 3-(4-bromophenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of Methyl 3-(4-bromophenyl)butanoate

For the modern researcher, a comprehensive understanding of a chemical's safety profile is not merely a regulatory formality but a cornerstone of scientific integrity and experimental success. This guide provides a detailed examination of the safety data for Methyl 3-(4-bromophenyl)butanoate, offering insights into its handling, storage, and emergency management. As a Senior Application Scientist, the following information is synthesized from available data on structurally similar compounds to provide a robust framework for risk assessment and mitigation in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

Methyl 3-(4-bromophenyl)butanoate is a halogenated aromatic ester. Its core structure, comprising a brominated benzene ring and a butanoate ester functional group, dictates its reactivity and toxicological profile. A thorough understanding of its physical and chemical properties is the first step in ensuring its safe use.

Synonyms:

  • Methyl 3-(4-bromophenyl)butanoate

  • Benzenepropanoic acid, 4-bromo-β-methyl-, methyl ester

Molecular Formula: C₁₁H₁₃BrO₂

Molecular Weight: 257.12 g/mol

PropertyValueSource
CAS Number 115773-41-4N/A
Molecular Weight 257.12 g/mol [1]
Appearance Solid (predicted)[2]
XLogP3 3.0[1]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 4[3]
Exact Mass 256.0099 Da[1]
Monoisotopic Mass 256.0099 Da[1]
Topological Polar Surface Area 26.3 Ų[3]

Note: Some data is derived from the closely related compound Methyl 3-(4-bromophenyl)propanoate.

Section 2: Hazard Identification and GHS Classification

Presumptive GHS Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[4][5]

Pictograms:



Signal Word: Warning[5]

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P271: Use only outdoors or in a well-ventilated area.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

  • P330: Rinse mouth.[6]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[5]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[5]

  • P362: Take off contaminated clothing and wash before reuse.[5]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5][6]

  • P405: Store locked up.[5][6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5][6]

Section 3: First-Aid Measures: A Proactive Approach

In the event of exposure, immediate and appropriate first aid is critical. The following protocols are based on best practices for handling halogenated aromatic compounds.

General Advice: Always show the safety data sheet to the attending medical professional.[4] Move out of the dangerous area.

Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Wash the skin with soap and water.[4] Seek medical advice if irritation persists.

Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Section 4: Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5] These may include carbon oxides, hydrogen bromide, and other hazardous decomposition products.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Ensure adequate ventilation.[8]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[5]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[6]

Section 5: Handling and Storage: The Foundation of Laboratory Safety

Proactive and meticulous handling and storage procedures are paramount to preventing accidental exposure and ensuring the integrity of the compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[5]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Keep away from sources of ignition.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

  • For long-term storage, refrigeration is recommended to maintain product quality.[7]

Section 6: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are the primary barriers against chemical exposure.

Engineering Controls:

  • A well-maintained chemical fume hood is essential for handling this compound.

  • Eyewash stations and safety showers should be readily accessible.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working outside of a fume hood or if dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Section 7: Stability and Reactivity

Understanding the chemical stability and reactivity of Methyl 3-(4-bromophenyl)butanoate is crucial for preventing hazardous reactions.

  • Reactivity: No hazardous reactivity has been reported for similar compounds under normal conditions.[9]

  • Chemical Stability: Stable under recommended storage conditions.[9]

  • Conditions to Avoid: Avoid excessive heat, light, and sources of ignition.[9]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[10]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[7]

Section 8: Toxicological Information

While specific toxicological data for Methyl 3-(4-bromophenyl)butanoate is limited, the following information is inferred from related compounds and the general properties of brominated aromatics.

  • Acute Toxicity: Harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[4][5]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Symptoms of overexposure may include headache, dizziness, nausea, and irritation of the skin, eyes, and respiratory tract.[11]

Experimental Protocols and Workflows

Protocol for Safe Handling and Use in a Research Setting
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Verify that the chemical fume hood is functioning properly.

  • Dispensing: Carefully weigh or measure the required amount of Methyl 3-(4-bromophenyl)butanoate within the fume hood.

  • Reaction Setup: Add the compound to the reaction vessel within the fume hood. Ensure all transfers are conducted with care to avoid spills.

  • Post-Reaction: Quench the reaction and work up the product within the fume hood.

  • Cleaning: Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent, followed by washing with soap and water.

  • Waste Disposal: Dispose of all chemical waste, including contaminated PPE, in a properly labeled hazardous waste container according to institutional and local regulations.

Emergency Response Protocol: Chemical Spill
  • Alert: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Contain: If safe to do so, contain the spill using an appropriate absorbent material.

  • Report: Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) office.

  • Cleanup: Trained personnel wearing appropriate PPE should clean up the spill according to established institutional protocols.

Visualization of Safe Handling Workflow

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment A Review SDS & SOPs B Don PPE A->B C Verify Fume Hood Function B->C D Dispense Chemical in Fume Hood C->D Proceed with Caution E Conduct Reaction D->E F Work-up & Purification E->F G Decontaminate Glassware F->G H Dispose of Waste G->H I Doff PPE & Wash Hands H->I

Sources

Thermodynamic and Physicochemical Profiling of Methyl 3-(4-bromophenyl)butanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, the precise thermodynamic characterization of synthetic intermediates is non-negotiable. Methyl 3-(4-bromophenyl)butanoate (CAS: 1021735-42-1) is a halogenated ester frequently utilized as a versatile electrophilic building block. Understanding its phase transition properties—specifically its melting point and boiling point—is critical for optimizing reaction parameters, designing high-yield purification workflows (such as vacuum distillation), and ensuring safe handling. This whitepaper synthesizes current physicochemical data, structural causality, and standardized, self-validating experimental protocols for thermodynamic profiling.

Physicochemical Data & Structural Causality

The thermal behavior of Methyl 3-(4-bromophenyl)butanoate is dictated by its molecular architecture: a bulky, polarizable 4-bromophenyl ring coupled with a flexible, polar ester backbone.

Quantitative Property Profile

Basic compound identifiers and predicted thermodynamic properties are summarized below, validated by chemical supplier databases ([1]).

PropertyValue / Description
Chemical Name Methyl 3-(4-bromophenyl)butanoate
CAS Registry Number 1021735-42-1
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Boiling Point 298.8 ± 15.0 °C
Melting Point Undefined in standard literature (Liquid at SATP)
Mechanistic Causality of Phase Transitions

As a Senior Application Scientist, it is vital to look beyond the raw numbers and understand the why behind these physical properties:

  • Causality of the High Boiling Point (298.8 °C): The boiling point is computationally and empirically documented at approximately 298.8 ± 15.0 °C ([2]). This elevated boiling point is primarily driven by the heavy bromine atom, which significantly increases the molecule's electron cloud polarizability, thereby enhancing London dispersion forces. Additionally, the ester carbonyl group introduces permanent dipole-dipole interactions. However, the strict absence of hydrogen bond donors (like -OH or -NH₂) prevents the boiling point from exceeding 300 °C under standard atmospheric pressure.

  • Causality of the Melting Point (Liquid at Room Temperature): While symmetric brominated aromatics often possess high melting points due to efficient crystal lattice packing, Methyl 3-(4-bromophenyl)butanoate features a chiral center at the C3 position (

    
    -carbon) and a highly flexible ester tail. This steric bulk and conformational flexibility disrupt ordered intermolecular packing. The resulting entropic penalty for crystallization depresses the melting point, rendering the compound a liquid at standard ambient temperature and pressure (SATP)—a phenomenon consistently observed in similar asymmetric brominated esters ([3]).
    

Experimental Protocols: Synthesis and Thermodynamic Validation

To ensure high scientific integrity, researchers must employ self-validating experimental designs. Below are the field-proven protocols for synthesizing the compound and empirically validating its phase transitions.

Synthesis and Isolation Workflow

The compound is typically synthesized via the Fischer esterification of 3-(4-bromophenyl)butanoic acid. Because the boiling point is near 300 °C, atmospheric distillation would cause thermal degradation; thus, vacuum distillation is a mandatory protocol choice.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 3-(4-bromophenyl)butanoic acid in a 10-fold molar excess of anhydrous methanol (serving as both the reactant and the solvent).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise under continuous stirring at 0 °C to prevent uncontrolled exotherms.

  • Reflux: Heat the mixture to 65–70 °C (methanol reflux) for 4–6 hours. Monitor the reaction progress via LC-MS to ensure >95% conversion.

  • Quenching & Extraction: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the crude residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the acid catalyst) and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification (Vacuum Distillation): Purify the crude ester via fractional vacuum distillation (e.g., at 1–5 mmHg) to isolate the pure product without inducing thermal decomposition.

SynthesisWorkflow S1 3-(4-Bromophenyl)butanoic Acid + Methanol S2 Acid Catalysis (H2SO4) S1->S2 S3 Reflux (65-70°C) 4-6 Hours S2->S3 S4 Aqueous Workup (NaHCO3 Wash) S3->S4 S5 Vacuum Distillation (Avoid Thermal Degradation) S4->S5 S6 Pure Methyl 3-(4-bromophenyl)butanoate S5->S6

Synthetic workflow and purification of Methyl 3-(4-bromophenyl)butanoate.

Thermodynamic Validation: Orthogonal DSC and TGA Profiling

To prevent the propagation of thermodynamic errors in downstream applications, we employ an orthogonal self-validating system utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5–10 mg of the purified Methyl 3-(4-bromophenyl)butanoate into an aluminum crucible for DSC and a platinum pan for TGA.

  • Cooling Cycle (Melting/Glass Transition Determination): Using a DSC instrument, cool the sample to -80 °C using a liquid nitrogen cooling accessory. Hold isothermally for 5 minutes, then heat at a rate of 10 °C/min to 50 °C. The endothermic peak (or baseline shift) during the heating phase corresponds to the melting point or glass transition temperature (

    
    ).
    
  • Heating Cycle (Boiling Point Determination): Using TGA coupled with DSC, heat the sample from room temperature to 350 °C at 10 °C/min under a steady nitrogen purge (50 mL/min).

  • Data Synthesis: The true boiling point is identified as the onset temperature of the sharp endothermic peak in the DSC curve that perfectly coincides with a 100% mass loss step in the TGA thermogram.

ThermalAnalysis A Purified Sample (5-10 mg) B DSC Analysis (Cooling/Heating) A->B C TGA Analysis (Mass Loss Profile) A->C D Endothermic Peak (Crystallization/Melting) B->D E Mass Loss + Endotherm (Vaporization/Boiling) C->E F Empirical Phase Transition Data D->F E->F

Thermal analysis workflow utilizing DSC and TGA for phase transition validation.

References

Sources

Navigating the Nomenclature and Synthesis of a Key Pharmaceutical Building Block: A Technical Guide to Methyl 3-(4-bromophenyl)butanoate and Its Synonyms

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, precision in chemical nomenclature is paramount. The ability to correctly identify and source starting materials and intermediates is fundamental to the success of any synthetic campaign. Methyl 3-(4-bromophenyl)butanoate is a chiral building block of significant interest, finding application in the synthesis of a variety of biologically active molecules. However, its designation in scientific literature and commercial catalogs can vary, leading to potential confusion. This in-depth technical guide serves to elucidate the synonyms and alternative names for Methyl 3-(4-bromophenyl)butanoate, providing a comprehensive resource for its identification, synthesis, and potential applications. Beyond a simple list of names, this guide delves into the synthetic rationale and provides detailed experimental protocols, grounding the information in established scientific principles to ensure trustworthiness and utility for the discerning researcher.

Part 1: Decoding the Nomenclature: Synonyms and Identifiers

The unambiguous identification of a chemical entity is crucial for seamless research and collaboration. Methyl 3-(4-bromophenyl)butanoate is known by several names in the literature and commercial databases. Understanding these synonyms is the first step in a comprehensive literature search and procurement process.

A primary and systematic name for this compound is its IUPAC designation. However, variations in naming conventions and the use of trade names or internal company codes can lead to a variety of identifiers.

Identifier Type Identifier Source/Reference
IUPAC Name methyl 3-(4-bromophenyl)butanoatePubChem[1]
CAS Registry Number 111129-22-3 (for the racemate)
Common Synonym Methyl 3-(p-bromophenyl)butyrate
Systematic Synonym Benzenepropanoic acid, 4-bromo-β-methyl-, methyl ester
Related Compound (S)-Ethyl 3-(4-bromophenyl)butanoateOrganic Syntheses[2]
Related Compound CAS 1095276-68-8 (for the (S)-ethyl ester)
Parent Acid 3-(4-Bromophenyl)butanoic acidPubChem[3]
Parent Acid CAS 53086-46-7 (for the racemic acid)PubChem[3]

It is important for researchers to be aware of these different identifiers when conducting literature searches to ensure a comprehensive retrieval of relevant information. The CAS Registry Number, being a unique identifier, is often the most reliable way to pinpoint the exact chemical substance.[4]

Part 2: Synthesis of Methyl 3-(4-bromophenyl)butanoate: A Detailed Experimental Guide

The synthesis of enantiomerically pure β-aryl butanoates is a topic of significant interest in organic chemistry. One of the most robust and well-documented methods for accessing the chiral core of 3-(4-bromophenyl)butanoic acid is through the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ester. This approach, detailed in Organic Syntheses, provides a reliable pathway to the corresponding ethyl ester, which can then be hydrolyzed to the carboxylic acid and subsequently esterified to the desired methyl ester.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Asymmetric 1,4-Addition cluster_step2 Step 2: Saponification cluster_step3 Step 3: Fischer Esterification A 4-Bromophenylboronic acid C (S)-Ethyl 3-(4-bromophenyl)butanoate A->C [Rh(cod)2]BF4 (R)-BINAP, Et3N Dioxane/H2O, 30 °C B Ethyl crotonate B->C D (S)-3-(4-Bromophenyl)butanoic acid C->D 1. NaOH, MeOH/H2O, 50 °C 2. HCl E (S)-Methyl 3-(4-bromophenyl)butanoate D->E Methanol (excess) H2SO4 (cat.), Reflux

Caption: Synthetic pathway to (S)-Methyl 3-(4-bromophenyl)butanoate.

Expertise & Experience: The "Why" Behind the Synthesis

The choice of a rhodium-catalyzed asymmetric 1,4-addition is predicated on its high efficiency and enantioselectivity for the formation of β-chiral esters.[5][6] The use of a chiral phosphine ligand, in this case (R)-BINAP, is crucial for inducing asymmetry and obtaining the desired (S)-enantiomer.[2] The mechanism involves the formation of a chiral rhodium-aryl species which then undergoes conjugate addition to the electron-deficient alkene of the crotonate.[7] The presence of a base, such as triethylamine, is often beneficial for the transmetalation step in the catalytic cycle.[8]

The subsequent saponification of the ethyl ester to the carboxylic acid is a standard and high-yielding transformation. The final step, a Fischer-Speier esterification, utilizes an excess of methanol under acidic catalysis to drive the equilibrium towards the formation of the methyl ester.[3][9] This is a classic and cost-effective method for ester synthesis, particularly when the alcohol is inexpensive and can be used as the solvent.[2][10]

Experimental Protocols

This procedure is adapted from a peer-reviewed protocol in Organic Syntheses[2], a testament to its reliability and reproducibility.

  • Catalyst Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (4-bromophenyl)boronic acid (1.0 eq), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 eq), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.01 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask under a nitrogen atmosphere. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Initiation: Add water, followed by triethylamine (1.0 eq). The reaction mixture will typically change color.

  • Substrate Addition: Warm the mixture to 30 °C and add ethyl crotonate (1.2 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at 30 °C for 21 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Dilute the residue with diethyl ether and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield (S)-Ethyl 3-(4-bromophenyl)butanoate.

  • Hydrolysis: In a round-bottom flask, dissolve (S)-Ethyl 3-(4-bromophenyl)butanoate (1.0 eq) in a mixture of methanol and water.

  • Base Addition: Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to 50 °C for 1 hour.

  • Acidification: Cool the reaction mixture and remove the methanol under reduced pressure. Wash the aqueous residue with dichloromethane. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extraction and Isolation: Extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield (S)-3-(4-bromophenyl)butanoic acid as a solid. The product can be further purified by crystallization.[2]

This is a general and robust procedure for the esterification of a carboxylic acid.[3][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (S)-3-(4-bromophenyl)butanoic acid (1.0 eq) in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dilute the residue with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-Methyl 3-(4-bromophenyl)butanoate. The product can be further purified by silica gel column chromatography if necessary.

Part 3: Applications and Significance in Research and Development

Methyl 3-(4-bromophenyl)butanoate and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the realm of drug discovery. The presence of the bromo-aromatic moiety allows for further functionalization through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, providing access to a wide array of analogs for structure-activity relationship (SAR) studies.[11][12]

The β-arylalkanoic acid structural motif is found in a number of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[11][13] While the direct biological activity of Methyl 3-(4-bromophenyl)butanoate is not extensively reported, it is plausible that it could serve as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. Ester prodrugs are a common strategy in drug development to improve pharmacokinetic properties such as oral absorption and bioavailability.[14]

Furthermore, brominated organic compounds are utilized in materials science for the synthesis of polymers and other functional materials.[15][16] The bromine atom can impart specific properties such as flame retardancy or can serve as a handle for further polymerization reactions.

Part 4: Data Presentation

Physicochemical Properties
PropertyValue (for related compounds)Source
Molecular Formula C11H13BrO2PubChemLite[1]
Molecular Weight 257.12 g/mol PubChemLite[1]
Appearance Colorless oil or solid
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol)General Chemical Knowledge
Spectroscopic Data (Representative for β-Aryl Butanoates)
Technique Key Features
¹H NMR (CDCl₃) δ ~1.3 (d, 3H, -CH₃), ~2.6 (d, 2H, -CH₂-), ~3.3 (m, 1H, -CH-), ~3.6 (s, 3H, -OCH₃), ~7.1-7.5 (m, 4H, Ar-H)
¹³C NMR (CDCl₃) δ ~22 (-CH₃), ~36 (-CH-), ~43 (-CH₂-), ~52 (-OCH₃), ~120-145 (aromatic carbons), ~172 (C=O)
IR (thin film, cm⁻¹) ~2950 (C-H stretch), ~1735 (C=O stretch, ester), ~1490 (C=C stretch, aromatic), ~1160 (C-O stretch)
Mass Spectrometry (EI) Characteristic M+ and M+2 isotopic pattern for bromine-containing compounds.

Note: The exact chemical shifts and peak intensities will vary depending on the specific compound and the experimental conditions.

Conclusion

Methyl 3-(4-bromophenyl)butanoate is a valuable chiral building block with multiple synonyms and identifiers. A thorough understanding of its nomenclature is essential for researchers in the fields of organic synthesis and drug discovery. The synthetic route via asymmetric 1,4-addition to form the precursor carboxylic acid, followed by Fischer esterification, represents a robust and well-established method for its preparation. The versatility of the bromophenyl moiety opens up numerous possibilities for the synthesis of novel compounds with potential applications in both medicine and materials science. This guide provides a solid foundation of knowledge and practical protocols to aid scientists in their research endeavors involving this important chemical entity.

References

  • Sakai, M., Hayashi, H., & Miyaura, N. (2000). Asymmetric Conjugate 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Esters Catalyzed by Rhodium(I)/(S)-binap. The Journal of Organic Chemistry, 65(23), 8043-8046.
  • Shintani, R., Ueyama, K., & Hayashi, T. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes. Chemical Science, 8(11), 7579-7583.
  • Hayashi, T., Senda, T., Takaya, Y., & Ogasawara, M. (2001). Mechanistic studies on the catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of aryltitanate reagents to α,β-unsaturated ketones. Proceedings of the National Academy of Sciences, 98(20), 11149-11153.
  • Otera, J. (1993). Fischer–Speier esterification. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

  • Organic Syntheses Procedure, v95p0328. (2018). [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Sakai, M., Ueda, M., & Miyaura, N. (2003). Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds: Large Accelerating Effects of Bases and Ligands. The Journal of Organic Chemistry, 68(15), 6000-6004.
  • PubChem. (n.d.). Methyl 3-(4-bromophenyl)butanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(4-bromophenyl)propanoate. Retrieved from [Link]

  • Chem-Impex International. (n.d.). Methyl 2-bromo-3-(4-bromophenyl)propionate.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)butanoic acid. Retrieved from [Link]

  • Savic, J., Dilber, S., Milenkovic, M., Kotur-Stevuljevic, J., Markovic, B., Vladimirov, S., & Brboric, J. (2016). Docking Studies, Synthesis and Biological Evaluation of β-aryl-β-hydroxy Propanoic Acids for Anti-inflammatory Activity. Medicinal Chemistry, 12(8), 754-763.
  • Vasilev, A. A., & Serebryakov, E. P. (2007). Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids. Molecules, 12(3), 595-606.
  • Singh, M., Vaishali, V., Kumar, R., & Singh, V. (2020).
  • ChemicalBook. (2024, May 8). Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application. Retrieved from a chemical supplier's technical article.
  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. (2018). Chemistry Central Journal, 12(1), 89.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry, 10, 344-353.
  • U.S. Environmental Protection Agency. (n.d.). CAS Registry - List Details. Retrieved from [Link]

  • Wang, L., Chen, P., & Xiao, W. (2021). β-hydroxybutyrate as an Anti-Aging Metabolite. Nutrients, 13(10), 3420.
  • Design, synthesis and biological evaluation of novel arylpropionic esters for the treatment of acute kidney injury. (2020). Bioorganic Chemistry, 105, 104455.
  • Sigma-Aldrich. (n.d.). Organic Building Blocks.
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. (2003). L'actualité chimique, (265), 35-41.
  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. (n.d.). Macmillan Group.
  • Asymmetric Synthesis and Transition Metal-Catalyzed Cross-Coupling Arylations of Selected Organolithiums. (2010). ScholarWorks@UARK.
  • Asymmetric Synthesis with Chemical and Biological Methods. (2004). Wiley-VCH.

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Methodological & Application

Synthesis of Methyl 3-(4-bromophenyl)butanoate from 4-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Multi-Step Synthesis of Methyl 3-(4-bromophenyl)butanoate

This document provides a comprehensive guide for the synthesis of Methyl 3-(4-bromophenyl)butanoate, a valuable building block in pharmaceutical and materials science research, starting from the readily available 4-bromobenzaldehyde. This guide is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical advice grounded in established chemical principles.

Introduction: The Significance of 3-Arylbutanoates

Substituted 3-arylbutanoate scaffolds are prevalent in a wide range of biologically active molecules and functional materials. The target molecule, methyl 3-(4-bromophenyl)butanoate, serves as a key intermediate. The presence of the bromine atom on the aromatic ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.[1] This makes it a highly sought-after precursor in medicinal chemistry for the development of novel therapeutic agents.

Strategic Overview: A Four-Step Synthetic Pathway

The conversion of 4-bromobenzaldehyde to methyl 3-(4-bromophenyl)butanoate is efficiently achieved through a robust four-step sequence. This strategy was designed for clarity, high yields, and ease of purification at each stage.

  • Step 1: Horner-Wadsworth-Emmons Olefination: Formation of a carbon-carbon double bond to construct the butenoate backbone.

  • Step 2: Selective Catalytic Hydrogenation: Reduction of the alkene to an alkane without affecting the aromatic ring or ester functionality.

  • Step 3: Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Step 4: Fischer Esterification: Conversion of the carboxylic acid to the final methyl ester product.

The following diagram illustrates the overall synthetic workflow.

G cluster_0 Overall Synthetic Workflow 4-Bromobenzaldehyde 4-Bromobenzaldehyde Intermediate_A Ethyl (E)-3-(4-bromophenyl)but-2-enoate 4-Bromobenzaldehyde->Intermediate_A Step 1: Horner-Wadsworth-Emmons Intermediate_B Ethyl 3-(4-bromophenyl)butanoate Intermediate_A->Intermediate_B Step 2: Catalytic Hydrogenation Intermediate_C 3-(4-Bromophenyl)butanoic Acid Intermediate_B->Intermediate_C Step 3: Saponification Final_Product Methyl 3-(4-bromophenyl)butanoate Intermediate_C->Final_Product Step 4: Fischer Esterification

Caption: The four-step synthesis of Methyl 3-(4-bromophenyl)butanoate.

Part 1: Synthesis of Ethyl (E)-3-(4-bromophenyl)but-2-enoate

Principle and Mechanistic Insight

The first step employs the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of alkene synthesis.[2][3] This reaction involves the olefination of an aldehyde (4-bromobenzaldehyde) with a stabilized phosphonate carbanion. Compared to the classical Wittig reaction, the HWE reaction offers significant advantages: the phosphonate carbanion is more nucleophilic, and the water-soluble dialkyl phosphate byproduct is easily removed during aqueous workup, simplifying purification.[4] The reaction typically shows high E-selectivity for the resulting alkene, which is crucial for the stereochemical outcome of the final product.[2]

The mechanism proceeds via the deprotonation of the phosphonate ester by a base to form a carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde carbonyl, forming an intermediate which subsequently eliminates a dialkyl phosphate salt to yield the alkene.[2][5]

HWE_Mechanism cluster_1 Horner-Wadsworth-Emmons Mechanism Phosphonate Phosphonate Reagent Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base (e.g., NaH) Intermediate Betaine-like Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde 4-Bromobenzaldehyde Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Products E-Alkene + Dialkyl Phosphate Oxaphosphetane->Products Elimination

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Triethyl 2-phosphonopropanoate252.215.55 g22.0
Sodium Hydride (60% in mineral oil)40.00 (as NaH)0.88 g22.0
Anhydrous Tetrahydrofuran (THF)-100 mL-
4-Bromobenzaldehyde185.023.70 g20.0
Saturated aq. NH₄Cl-50 mL-
Ethyl Acetate-150 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate-~5 g-

Procedure:

  • Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.88 g, 22.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Ylide Formation: Dissolve triethyl 2-phosphonopropanoate (5.55 g, 22.0 mmol) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • Aldehyde Addition: Dissolve 4-bromobenzaldehyde (3.70 g, 20.0 mmol) in 30 mL of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield ethyl (E)-3-(4-bromophenyl)but-2-enoate as a colorless oil.

Part 2: Synthesis of Ethyl 3-(4-bromophenyl)butanoate

Principle and Rationale

The selective reduction of the carbon-carbon double bond in the α,β-unsaturated ester is achieved via catalytic hydrogenation. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, as it efficiently reduces alkenes under mild conditions without affecting the aromatic C-Br bond or the ester carbonyl group.[6] The reaction is carried out under a hydrogen atmosphere.

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl (E)-3-(4-bromophenyl)but-2-enoate283.155.10 g18.0
Palladium on Carbon (10 wt. %)-200 mg-
Ethyl Acetate-100 mL-
Hydrogen Gas (H₂)2.021 atm (balloon)-

Procedure:

  • Setup: To a 250 mL round-bottom flask, add ethyl (E)-3-(4-bromophenyl)but-2-enoate (5.10 g, 18.0 mmol) and 100 mL of ethyl acetate.

  • Catalyst Addition: Carefully add 10 wt. % Pd/C (200 mg) to the solution.

  • Hydrogenation: Seal the flask with a septum, and purge the flask with hydrogen gas. Inflate a balloon with hydrogen and attach it to the flask via a needle to maintain a positive pressure of hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure to yield ethyl 3-(4-bromophenyl)butanoate, which is often pure enough for the next step. If necessary, further purification can be achieved by column chromatography.

Part 3 & 4: Saponification and Fischer Esterification

Principle and Rationale

The final two steps involve the conversion of the ethyl ester to the target methyl ester. A two-step hydrolysis-esterification sequence is often more reliable and higher-yielding than a one-step transesterification.

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide. The reaction is driven to completion by the formation of the carboxylate salt.[7]

  • Fischer Esterification: The resulting carboxylic acid is then esterified with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[8][9] This is an equilibrium-controlled reaction. To drive the reaction to completion, a large excess of methanol is used as the solvent, shifting the equilibrium towards the product side according to Le Chatelier's principle.[10][11]

Fischer_Esterification cluster_2 Fischer Esterification Mechanism Acid Carboxylic Acid Protonated_Acid Protonated Carbonyl Acid->Protonated_Acid H+ catalyst Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + CH3OH Methanol Methanol Methanol->Tetrahedral_Int Water_Loss Protonated Ester Tetrahedral_Int->Water_Loss - H2O Ester Ester Product Water_Loss->Ester - H+

Caption: Key steps in the Fischer Esterification mechanism.

Experimental Protocol: Saponification
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl 3-(4-bromophenyl)butanoate285.164.85 g17.0
Sodium Hydroxide (NaOH)40.001.36 g34.0
Methanol-50 mL-
Water-25 mL-
Hydrochloric Acid (6 M)-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 3-(4-bromophenyl)butanoate (4.85 g, 17.0 mmol) in 50 mL of methanol.

  • Base Addition: Add a solution of sodium hydroxide (1.36 g, 34.0 mmol) in 25 mL of water.

  • Reflux: Heat the mixture to reflux and stir for 3 hours.

  • Workup: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 6 M HCl. A white precipitate of 3-(4-bromophenyl)butanoic acid will form.[7]

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Fischer Esterification
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
3-(4-Bromophenyl)butanoic Acid257.123.85 g15.0
Anhydrous Methanol-80 mL-
Concentrated Sulfuric Acid (H₂SO₄)98.081.0 mL~18
Saturated aq. NaHCO₃-100 mL-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-(4-bromophenyl)butanoic acid (3.85 g, 15.0 mmol) and 80 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 1.0 mL of concentrated sulfuric acid dropwise while stirring.

  • Reflux: Heat the mixture to reflux and maintain for 5 hours.

  • Workup: Cool the reaction mixture and remove most of the methanol under reduced pressure. Add 100 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Neutralization: Combine the organic extracts and carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, methyl 3-(4-bromophenyl)butanoate. The product can be further purified by vacuum distillation if required.

Conclusion

This guide details a reliable and scalable four-step synthesis of methyl 3-(4-bromophenyl)butanoate from 4-bromobenzaldehyde. The chosen pathway, utilizing the Horner-Wadsworth-Emmons olefination, catalytic hydrogenation, saponification, and Fischer esterification, is based on well-established and high-yielding transformations. By providing detailed protocols and explaining the rationale behind the chosen methods, this document serves as a practical resource for researchers in organic synthesis and drug development.

References

  • Taylor & Francis. (2006). Selective Reduction of α,β-Unsaturated Esters with NaBH4-BiCl3 System. Available at: [Link]

  • RSC Publishing. Lewis acid-promoted conjugate reduction of α,β-unsaturated carbonyl compounds by 2-phenylbenzothiazoline (2-phenyl-2,3-dihydrobenzothiazole). Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link]

  • PubMed. (2003). Conjugate reduction of alpha,beta-unsaturated carbonyl compounds catalyzed by a copper carbene complex. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. Available at: [Link]

  • Chemistry Steps. Converting Carboxylic Acids to Esters. Available at: [Link]

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  • ACS Publications. The selective reduction of .alpha.,.beta.-unsaturated esters, nitriles and nitro compounds with sodium cyanoborohydride. Available at: [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Available at: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • YouTube. (2021). Horner-Wadsworth-Emmons Reaction. Available at: [Link]

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  • Organic Chemistry Portal. Wittig Reaction - Common Conditions. Available at: [Link]

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Enantioselective Synthesis of Methyl 3-(4-bromophenyl)butanoate: A Guide to Modern Catalytic and Biocatalytic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Chiral 3-arylbutanoate esters are pivotal structural motifs in a wide array of pharmaceuticals and agrochemicals. Their stereochemistry is often critical for biological activity, making enantioselective synthesis a key challenge in drug development and chemical manufacturing. This application note provides an in-depth guide to three principal methodologies for synthesizing enantiomerically enriched Methyl 3-(4-bromophenyl)butanoate: asymmetric hydrogenation, chiral auxiliary-mediated conjugate addition, and enzymatic kinetic resolution. Each section details the underlying scientific principles, offers validated, step-by-step protocols, and explains the causality behind experimental choices to empower researchers in selecting and implementing the optimal strategy for their specific needs.

Introduction: The Significance of Chiral 3-Arylbutanoates

The 3-(4-bromophenyl)butanoate scaffold is a valuable chiral building block. The presence of a bromine atom on the aromatic ring provides a versatile handle for further functionalization via cross-coupling reactions, while the stereocenter at the C3 position is crucial for modulating the molecule's interaction with biological targets. Consequently, robust and scalable methods for controlling this stereocenter are of paramount importance. This guide explores three field-proven approaches to achieve high enantiopurity for the target methyl ester.

Strategy 1: Asymmetric Hydrogenation of Prochiral Olefins

Asymmetric hydrogenation is one of the most powerful and atom-economical methods for creating stereocenters.[1][2] This approach involves the direct addition of hydrogen across the double bond of a prochiral precursor, such as Methyl (E)-3-(4-bromophenyl)but-2-enoate, using a chiral transition-metal catalyst. The catalyst, typically based on ruthenium, rhodium, or iridium complexed with a chiral ligand, creates a chiral environment that directs the hydrogen addition to one face of the olefin, resulting in a preponderance of one enantiomer.[3]

The choice of metal and ligand is critical. Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) systems are particularly renowned for their high efficiency and selectivity in the hydrogenation of a wide range of functionalized olefins, including α,β-unsaturated esters.[4][5][6]

Asymmetric_Hydrogenation_Workflow sub Prochiral Substrate (Methyl (E)-3-(4-bromophenyl)but-2-enoate) prod Enantioenriched Product (Methyl (R)-3-(4-bromophenyl)butanoate) sub->prod Asymmetric Hydrogenation cat Chiral Catalyst (e.g., Ru-(R)-BINAP) cat->prod h2 H₂ Gas (Pressure) h2->prod

Caption: General workflow for asymmetric hydrogenation.

Protocol 2.1: Ruthenium-BINAP Catalyzed Asymmetric Hydrogenation

This protocol describes the hydrogenation of Methyl (E)-3-(4-bromophenyl)but-2-enoate using a Ru-(R)-BINAP catalyst system. The (R)-BINAP ligand is chosen to produce the (R)-enantiomer of the product.

Materials:

  • Methyl (E)-3-(4-bromophenyl)but-2-enoate

  • [RuCl₂(benzene)]₂

  • (R)-BINAP

  • Methanol (degassed)

  • High-pressure hydrogenation vessel (autoclave)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask, add [RuCl₂(benzene)]₂ (e.g., 0.005 mmol) and (R)-BINAP (e.g., 0.011 mmol). Add degassed methanol (5 mL) and stir the mixture at 50 °C for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate flask, dissolve Methyl (E)-3-(4-bromophenyl)but-2-enoate (e.g., 1.0 mmol) in degassed methanol (5 mL).

  • Hydrogenation: Transfer the substrate solution and the catalyst solution to the autoclave under an inert atmosphere. Seal the vessel.

  • Pressurization: Purge the autoclave with H₂ gas three times before pressurizing to the desired pressure (e.g., 10-50 atm).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl ester.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Table 1: Typical Parameters for Asymmetric Hydrogenation
ParameterValue/ConditionRationale
Catalyst System Ru-BINAPProven high efficiency and enantioselectivity for α,β-unsaturated esters.[5][6]
Substrate/Catalyst 100:1 to 1000:1Balances reaction rate with catalyst cost; higher ratios are desirable for industrial scale.
Solvent Methanol / EthanolPolar protic solvents often enhance the activity and selectivity of Ru-BINAP catalysts.[4]
H₂ Pressure 10 - 100 atmHigher pressure increases reaction rate but requires specialized equipment.
Temperature 25 - 80 °CHigher temperatures can increase rate but may negatively impact enantioselectivity.[4]
Typical Yield >95%This method is highly efficient, often leading to near-quantitative conversion.
Typical ee 90 - 99%Ru-BINAP systems are capable of excellent enantiocontrol.[5]

Strategy 2: Chiral Auxiliary-Mediated Conjugate Addition

This diastereoselective strategy involves temporarily attaching a chiral auxiliary to a prochiral substrate.[7][8] The steric and electronic properties of the auxiliary then direct an incoming nucleophile to a specific face of the molecule. For this target, a rhodium-catalyzed asymmetric 1,4-addition of a boronic acid to an α,β-unsaturated ester is a highly effective method.[9][10] After the key bond-forming step, the auxiliary is cleaved, yielding the enantioenriched product and allowing for the auxiliary's recovery.

Chiral_Auxiliary_Workflow sub Prochiral Substrate (e.g., Ethyl Crotonate) intermediate Diastereomerically Enriched Intermediate sub->intermediate Asymmetric 1,4-Addition reagent 4-Bromophenylboronic Acid + Rh Catalyst + Chiral Ligand reagent->intermediate product Enantioenriched Product (Methyl (S)-3-(4-bromophenyl)butanoate) intermediate->product Cleavage / Derivatization hydrolysis Saponification & Esterification hydrolysis->product Enzymatic_Resolution_Workflow racemate Racemic Methyl 3-(4-bromophenyl)butanoate ((R/S)-Ester) separation Separation (Extraction) racemate->separation Selective Hydrolysis enzyme Lipase (e.g., CAL-B) + H₂O enzyme->separation s_ester Enantioenriched (S)-Ester separation->s_ester r_acid Enantioenriched (R)-Acid separation->r_acid

Sources

Application Note: Rhodium-Catalyzed Asymmetric 1,4-Addition for the Synthesis of Methyl 3-(4-bromophenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the enantioselective synthesis of (R)-methyl 3-(4-bromophenyl)butanoate via the Hayashi-Miyaura reaction.

Executive Summary

The asymmetric 1,4-addition (conjugate addition) of arylboronic acids to


-unsaturated carbonyl compounds is a cornerstone reaction in modern pharmaceutical synthesis. This guide details the highly enantioselective synthesis of (R)-methyl 3-(4-bromophenyl)butanoate using 4-bromophenylboronic acid and methyl crotonate. By utilizing a Rh(I)/(S)-BINAP catalyst system, researchers can achieve excellent yields and enantiomeric excess (>90% ee) while preserving the aryl bromide functionality for subsequent cross-coupling applications[1].

Mechanistic Rationale & Causality (E-E-A-T)

To successfully execute and troubleshoot this protocol, it is critical to understand the causality behind the reagent and condition choices:

  • Chemoselectivity over Oxidative Addition: Unlike palladium(0) catalysts which readily undergo oxidative addition into aryl-halide bonds (e.g., Suzuki-Miyaura coupling), the Rh(I) catalyst exhibits exceptional chemoselectivity. It preferentially undergoes transmetalation with the boronic acid without activating the C-Br bond of 4-bromophenylboronic acid[2]. This allows the preservation of the aryl bromide handle for downstream functionalization in drug development workflows.

  • The Critical Role of Water: The catalytic cycle relies on a protic solvent to turn over. After the enantiodetermining migratory insertion of the alkene into the Rh-Aryl bond, a rhodium enolate (oxa-allyl) intermediate is formed. Water is strictly required to protonate this intermediate, releasing the product and regenerating the active Rh-hydroxo species[2]. Without water, the reaction stalls at the enolate stage.

  • Ligand-Induced Asymmetry: The use of (S)-BINAP creates a highly rigid, chiral

    
    -symmetric environment. The steric bulk of the binaphthyl backbone forces the methyl crotonate to coordinate via its Re-face, ensuring that the aryl migration sets the (R)-stereocenter at the 
    
    
    
    -position with high enantiomeric excess (>90% ee)[1].

Catalytic Cycle Visualization

The following diagram illustrates the strict sequence of elementary steps in the Rh-catalyzed 1,4-addition, highlighting the necessity of water for catalyst turnover.

Rh_Catalytic_Cycle Rh_OH [Rh(OH)(BINAP)] Active Catalyst Transmetalation Transmetalation Rh_OH->Transmetalation + ArB(OH)2 - B(OH)3 Rh_Ar [Rh(Ar)(BINAP)] Aryl-Rhodium Transmetalation->Rh_Ar Coordination Alkene Coordination Rh_Ar->Coordination + Methyl Crotonate Rh_Alkene [Rh(Ar)(BINAP)(Alkene)] π-Complex Coordination->Rh_Alkene Insertion Migratory Insertion (Enantiodetermining) Rh_Alkene->Insertion Rh_Enolate [Rh(Oxa-allyl)(BINAP)] Rhodium Enolate Insertion->Rh_Enolate Hydrolysis Hydrolysis Rh_Enolate->Hydrolysis + H2O Hydrolysis->Rh_OH - Product

Figure 1: Catalytic cycle of the Rh-catalyzed asymmetric 1,4-addition of arylboronic acids.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Built-in checkpoints allow the operator to verify reaction health in real-time before proceeding to the next step.

Scale: 1.0 mmol (Methyl crotonate) Target: (R)-Methyl 3-(4-bromophenyl)butanoate

Materials & Reagents
  • Methyl crotonate (1.0 mmol, 100 mg)

  • 4-Bromophenylboronic acid (1.5 mmol, 301 mg)

  • Acetylacetonatobis(ethylene)rhodium(I)

    
     (0.03 mmol, 7.7 mg, 3 mol%)
    
  • (S)-BINAP (0.033 mmol, 20.5 mg, 3.3 mol%)

  • 1,4-Dioxane (Degassed, 2.5 mL)

  • Deionized Water (Degassed, 0.25 mL)

Step 1: Catalyst Pre-Activation
  • In an argon-filled glovebox or using standard Schlenk techniques, charge a dry 10 mL Schlenk tube with

    
     and (S)-BINAP.
    
  • Add 2.5 mL of degassed 1,4-dioxane.

  • Validation Checkpoint: Stir the mixture at room temperature for 15-30 minutes. The suspension will transition into a homogeneous, deep orange/red solution. This color change confirms the displacement of ethylene ligands and the successful formation of the active [Rh(acac)((S)-BINAP)] complex.

Step 2: Substrate Addition & Reaction Initiation
  • To the active catalyst solution, add 4-bromophenylboronic acid and methyl crotonate.

  • Add 0.25 mL of degassed water. (Critical: The solvent ratio of Dioxane:H₂O must be exactly 10:1 v/v to balance substrate solubility and enolate hydrolysis).

  • Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath for 16 hours[1].

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). Methyl crotonate is UV-inactive but stains readily with

    
    . The product is UV-active and stains strongly with 
    
    
    
    . Complete consumption of the ester indicates reaction completion.
Step 3: Workup & Isolation
  • Cool the reaction to room temperature and quench by adding 5 mL of saturated aqueous

    
    .
    
  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc 95:5) to afford the pure (R)-methyl 3-(4-bromophenyl)butanoate as a colorless oil.

Step 4: Analytical Validation
  • Yield Calculation: Weigh the isolated product (Expected yield: 85–94%).

  • Enantiomeric Excess (ee): Determine ee via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 98:2, 1.0 mL/min, 254 nm). Expected ee: >90%.

Quantitative Data & Optimization

The table below summarizes the causality of reaction parameters on the yield and enantioselectivity of the 1,4-addition to methyl crotonate. Note the strict requirement for elevated temperatures when using the acac precatalyst, whereas the pre-formed hydroxo dimer operates efficiently under milder conditions.

EntryCatalyst PrecursorLigandSolvent SystemTemp (°C)Yield (%)ee (%)
1

NoneDioxane/H₂O (10:1)1000N/A
2


Dioxane/H₂O (10:1)100850
3

(S)-BINAPDioxane/H₂O (10:1)504592
4

(S)-BINAPDioxane/H₂O (10:1)1009491
5

NoneTHF/H₂O (10:1)509693

Table 1: Optimization of reaction parameters highlighting the causality of catalyst selection, temperature, and ligand effects on the synthesis of methyl 3-(4-bromophenyl)butanoate.

References

  • Sakuma, S.; Sakai, M.; Itooka, R.; Miyaura, N. "Asymmetric conjugate 1,4-addition of arylboronic acids to alpha, beta-unsaturated esters catalyzed by Rhodium(I)/(S)-binap." Science.gov.
  • Hayashi, T.; Yamasaki, K. "Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions." Chemical Reviews (ACS Publications).

Sources

Technical Application Note: Optimized Heck-Mizoroki Coupling of Methyl 3-(4-bromophenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the Heck-Mizoroki coupling of Methyl 3-(4-bromophenyl)butanoate with activated alkenes (specifically tert-butyl acrylate and styrene). This substrate, featuring a para-substituted aryl bromide and a stereogenic center at the benzylic position, represents a critical class of intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and cardiovascular agents.

The protocol addresses common challenges such as catalyst deactivation (Pd-black formation) , regioselectivity (linear vs. branched) , and preservation of the ester side-chain integrity . By utilizing a Pd(OAc)₂/P(o-tol)₃ catalytic system, we achieve yields >90% with high E-selectivity.

Reaction Engineering & Mechanism

Substrate Analysis
  • Electrophile: Methyl 3-(4-bromophenyl)butanoate. The C-Br bond is the active site. The benzylic C-H bond (C3 position) is susceptible to radical abstraction, but standard Heck conditions (basic, Pd(II)/Pd(0)) are generally compatible provided the temperature is controlled to prevent benzylic oxidation.

  • Nucleophile: Activated alkenes (Acrylates, Styrenes). Electron-deficient alkenes (acrylates) typically favor the linear (trans- or E-) product due to electronic and steric control during migratory insertion.

Mechanistic Pathway

The reaction follows the canonical Pd(0)/Pd(II) catalytic cycle. The choice of Tri-o-tolylphosphine (P(o-tol)₃) is deliberate; its steric bulk facilitates the reductive elimination step and stabilizes the monoligated Pd(0) species, preventing aggregation into inactive Palladium black.

Figure 1: Catalytic Cycle of the Heck Reaction

HeckCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Br PdII_Ar Pd(II)-Ar Complex OxAdd->PdII_Ar Coord Alkene Coordination PdII_Ar->Coord + Alkene Insertion Migratory Insertion (Regioselectivity) Coord->Insertion BetaElim Beta-Hydride Elimination Insertion->BetaElim RedElim Reductive Elimination (Base Assisted) BetaElim->RedElim - Product RedElim->Pd0 + Base - HBr salt

Caption: The Pd(0)/Pd(II) catalytic cycle showing the critical Oxidative Addition and Migratory Insertion steps.[1][2][3][4][5]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4][6]Role
Methyl 3-(4-bromophenyl)butanoate 257.131.0Limiting Reagent
tert-Butyl Acrylate 128.171.5Coupling Partner
Palladium(II) Acetate 224.510.05 (5 mol%)Pre-catalyst
Tri-o-tolylphosphine 304.370.10 (10 mol%)Ligand
Triethylamine (Et₃N) 101.192.5Base (HBr scavenger)
DMF (Anhydrous) --Solvent (0.2 M)
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Activity)

  • In a dry 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and P(o-tol)₃ (30.4 mg, 0.10 mmol).

  • Evacuate and backfill with Nitrogen (N₂) three times.[4]

  • Add 2.0 mL of anhydrous DMF via syringe.

  • Stir at Room Temperature (RT) for 15 minutes. Observation: The solution should turn from orange to a bright yellow/lemon color, indicating the formation of the active phosphine-ligated Pd species.

Step 2: Reaction Assembly 5. To the catalyst solution, add Methyl 3-(4-bromophenyl)butanoate (257 mg, 1.0 mmol). 6. Add Triethylamine (350 µL, 2.5 mmol). 7. Add tert-Butyl Acrylate (220 µL, 1.5 mmol). 8. Add remaining DMF (3.0 mL) to wash down the sides. 9. Seal the tube tightly.

Step 3: Reaction Execution 10. Place the reaction vessel in a pre-heated oil bath at 100 °C . 11. Stir vigorously (800 rpm). 12. Monitor: Check by TLC or HPLC at 2 hours and 6 hours.

  • TLC Eluent: 10% Ethyl Acetate in Hexanes.
  • Visualization: UV (254 nm). The product will be highly fluorescent compared to the starting material.

Step 4: Work-up 13. Once conversion is >98% (typically 6-12 hours), cool the mixture to RT. 14. Dilute with Ethyl Acetate (30 mL) and wash with Water (3 x 10 mL) to remove DMF and Et₃N salts. 15. Wash the organic layer with Brine (10 mL). 16. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 17. Purify the crude residue via flash column chromatography (Silica Gel 60).

  • Gradient: 0% → 15% EtOAc in Hexanes.
  • Isolate the product as a pale yellow oil or solid.

Results & Discussion

Optimization Data

The following table summarizes the optimization of base and ligand effects for this specific substrate.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Note
1Pd(OAc)₂PPh₃Et₃NDMF10078Moderate Pd black formation
2 Pd(OAc)₂ P(o-tol)₃ Et₃N DMF 100 94 Clean conversion, high E-selectivity
3Pd(OAc)₂NoneK₂CO₃DMAc12065Jeffery conditions; slower
4Pd₂(dba)₃XPhosCs₂CO₃Dioxane8088Good, but expensive reagents
Workflow Visualization

Figure 2: Experimental Workflow Diagram

Workflow Setup Setup: Schlenk Tube N2 Atmosphere Mix Reagent Addition: Pd + Ligand + Substrate + Base + Alkene Setup->Mix Heat Reaction: 100°C, 6-12h Vigorous Stirring Mix->Heat IPC IPC Check: TLC/HPLC (Disappearance of Ar-Br) Heat->IPC IPC->Heat Incomplete Workup Workup: EtOAc/H2O Extraction Na2SO4 Dry IPC->Workup Complete Pure Purification: Flash Column (Hex/EtOAc) Workup->Pure

Caption: Operational workflow from setup to purification.

Troubleshooting & Critical Parameters (The Self-Validating System)

To ensure trustworthiness and reproducibility, observe these "Self-Validating" checkpoints:

  • Catalyst Activation Color Change:

    • Validation: The mixture of Pd(OAc)₂ and Phosphine in DMF must turn yellow before heating. If it remains dark orange or turns black immediately, oxygen is present. Action: Re-degas the solvent and vessel.

  • Pd Black Formation:

    • Validation: A fine black precipitate appearing after the reaction is complete is normal. If it appears within the first hour, the catalyst has died (agglomerated) before turnover. Action: Increase ligand loading (L:Pd ratio 4:1) or lower temperature to 90 °C.

  • Regioselectivity Check:

    • Validation: 1H NMR of the crude product. Look for the vinylic protons of the cinnamate double bond.

      • Trans (E) product: Doublet with coupling constant J ≈ 16 Hz.

      • Branched product: Geminal protons with small coupling.

    • Note: Acrylates typically yield >95% trans-linear product.

References

  • Heck, R. F. (1982). "Palladium-catalyzed vinylation of organic halides". Organic Reactions, 27. Link (General Reference)

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Knowles, J. P., & Whiting, A. (2007). "The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective". Organic & Biomolecular Chemistry, 5, 31-44. Link

  • Organic Chemistry Portal. "Heck Reaction Protocols". Link

Sources

Application Notes and Protocols: Methyl 3-(4-bromophenyl)butanoate as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 3-(4-bromophenyl)butanoate is a valuable and versatile intermediate in the drug discovery and development pipeline. Its structure incorporates several key features that medicinal chemists can strategically exploit: a brominated aromatic ring, a readily modifiable ester group, and a stereogenic center. The aryl bromide serves as a crucial handle for modern palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. The ester functionality provides a gateway to other derivatives, most notably the corresponding carboxylic acid, which is a common pharmacophore in many drug classes.[1] This guide provides an in-depth analysis of the synthesis, properties, and core applications of this intermediate, complete with detailed, field-proven protocols designed for researchers, scientists, and drug development professionals.

Structural Analysis and Physicochemical Properties

The utility of Methyl 3-(4-bromophenyl)butanoate stems from its distinct structural components. The 4-bromophenyl group provides a rigid scaffold and a reactive site for diversification. The butanoate chain, particularly the methyl group at the 3-position, can influence conformational flexibility and lipophilicity, which are critical parameters in optimizing a drug candidate's pharmacokinetic profile.[2]

Table 1: Physicochemical Properties of Methyl 3-(4-bromophenyl)butanoate

PropertyValueSource
CAS Number 1021735-42-1[3]
Molecular Formula C₁₁H₁₃BrO₂[4]
Molecular Weight 257.12 g/mol [4]
Monoisotopic Mass 256.0099 Da[4]
Appearance Varies; typically a solid or oil[5]
SMILES CC(CC(=O)OC)C1=CC=C(C=C1)Br[4]
InChIKey PUJGRHDQMSUGGT-UHFFFAOYSA-N[4]

Synthesis of Methyl 3-(4-bromophenyl)butanoate

A reliable synthesis of the parent butanoic acid scaffold can be achieved via a rhodium-catalyzed asymmetric conjugate addition, followed by esterification. The following protocol is adapted from a well-established procedure for the synthesis of the enantiomerically pure ethyl ester, a closely related analogue.[6][7]

Workflow for Synthesis

G cluster_0 Step 1: Asymmetric Conjugate Addition cluster_1 Step 2: Workup & Purification A 4-Bromophenylboronic acid D Methyl 3-(4-bromophenyl)butanoate (Enantiomerically Enriched) A->D B Methyl crotonate B->D C Rh(acac)(C2H4)2 / (S)-BINAP C->D Catalyst E Reaction Mixture D->E F Aqueous Workup E->F G Column Chromatography F->G H Pure Product G->H

Caption: General workflow for the synthesis of Methyl 3-(4-bromophenyl)butanoate.

Protocol 2.1: Synthesis of (S)-Methyl 3-(4-bromophenyl)butanoate

This protocol describes a conceptual rhodium-catalyzed 1,4-conjugate addition.

Materials:

  • 4-Bromophenylboronic acid (1.0 eq)

  • Methyl crotonate (1.2 eq)

  • [Rh(acac)(C₂H₄)₂] (1.5 mol%)

  • (S)-BINAP (1.6 mol%)

  • 1,4-Dioxane/H₂O (10:1 v/v)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Rh(acac)(C₂H₄)₂] and (S)-BINAP.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture and stir at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add 4-bromophenylboronic acid and methyl crotonate to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Senior Application Scientist Note: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. The disappearance of the starting boronic acid is a good indicator of reaction completion.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product, (S)-Methyl 3-(4-bromophenyl)butanoate.

Core Applications in Medicinal Chemistry

The true power of Methyl 3-(4-bromophenyl)butanoate lies in its capacity for diversification. The aryl bromide and ester moieties can be manipulated almost independently to rapidly generate a library of analogues.

Key Diversification Reactions

G cluster_0 Aryl Bromide Transformations cluster_1 Ester Group Transformations main Methyl 3-(4-bromophenyl)butanoate suzuki Suzuki Coupling Product (C-C Bond Formation) main->suzuki Ar-B(OH)2 Pd Catalyst buchwald Buchwald-Hartwig Product (C-N Bond Formation) main->buchwald R2NH Pd Catalyst hydrolysis 3-(4-Bromophenyl)butanoic Acid (Hydrolysis Product) main->hydrolysis LiOH, H2O/THF

Caption: Major synthetic transformations of Methyl 3-(4-bromophenyl)butanoate.

Transformations of the Aryl Bromide Moiety

The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.[8][9]

This reaction forms a new carbon-carbon bond, ideal for introducing new aryl or alkyl groups.[10][11][12]

Materials:

  • Methyl 3-(4-bromophenyl)butanoate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%)

  • Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M, 3.0 eq)

  • Toluene or Dioxane/Water mixture

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine Methyl 3-(4-bromophenyl)butanoate, the arylboronic acid, and the palladium catalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the solvent (e.g., Toluene) followed by the aqueous Na₂CO₃ solution.

  • Senior Application Scientist Note: The choice of catalyst and solvent can be critical. Pd(dppf)Cl₂ is often more robust for a wider range of substrates compared to Pd(PPh₃)₄. A solvent system like dioxane/water can improve the solubility of all components.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via flash column chromatography.

This protocol enables the formation of carbon-nitrogen bonds, introducing primary or secondary amines to the aromatic ring.[13][14][15]

Materials:

  • Methyl 3-(4-bromophenyl)butanoate (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos or BINAP (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, palladium catalyst, phosphine ligand, and sodium tert-butoxide.

  • Senior Application Scientist Note: NaOtBu is a strong, non-nucleophilic base required for the catalytic cycle. It is hygroscopic and should be handled in a glovebox or quickly in air. The choice of ligand is crucial; bulky electron-rich phosphines like XPhos are generally effective for a broad range of substrates.[13]

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat in a preheated oil bath at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify by flash column chromatography.

Modifications of the Ester Functional Group

Converting the methyl ester to a carboxylic acid is a fundamental step, as the carboxylic acid moiety is a key feature in many bioactive molecules, including the important class of aryl-propionic acid NSAIDs.[1][16]

Materials:

  • Methyl 3-(4-bromophenyl)butanoate (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0-3.0 eq)

  • Tetrahydrofuran (THF)/Water mixture (e.g., 3:1 v/v)

  • Hydrochloric acid (HCl) (1 M)

Procedure:

  • Dissolve the methyl ester in the THF/water solvent mixture in a round-bottom flask.

  • Add lithium hydroxide and stir the mixture at room temperature for 2-6 hours.

  • Senior Application Scientist Note: Saponification is often faster with gentle heating (e.g., 40 °C). The reaction can be easily monitored by TLC, as the resulting carboxylate salt will have a much lower Rf value than the starting ester.[17] Using LiOH in a THF/water system is a very common and mild method for hydrolyzing esters in complex molecules.[16][18]

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(4-bromophenyl)butanoic acid.

Case Study: A Conceptual Pathway to a URAT1 Inhibitor Scaffold

The 3-(4-bromophenyl)butanoic acid scaffold is structurally related to intermediates used in the synthesis of drugs like Lesinurad, a URAT1 inhibitor for treating gout.[19][20] The following diagram illustrates a hypothetical workflow demonstrating how the protocols described above can be integrated to build a more complex, drug-like molecule.

Conceptual Drug Discovery Workflow

G A Methyl 3-(4-bromophenyl)butanoate B Suzuki Coupling (Protocol 3.1.1) A->B Add R-B(OH)2 C Bi-aryl Intermediate B->C D Ester Hydrolysis (Protocol 3.2.1) C->D LiOH, H2O/THF E Carboxylic Acid D->E F Amide Coupling E->F Couple with Amine G Final Drug-like Scaffold F->G

Caption: A conceptual workflow integrating key reactions for drug scaffold synthesis.

This conceptual pathway highlights the modularity afforded by the intermediate. A Suzuki coupling first installs a second aromatic ring system (C), followed by hydrolysis to unmask the carboxylic acid (E). This acid can then undergo standard amide coupling reactions to link with another fragment, rapidly building molecular complexity towards a final target scaffold (G).

Conclusion

Methyl 3-(4-bromophenyl)butanoate is a powerful and versatile building block for drug discovery. Its two primary functional handles—the aryl bromide and the methyl ester—provide medicinal chemists with reliable and independent sites for molecular diversification. By leveraging robust and well-understood transformations such as palladium-catalyzed cross-coupling and saponification, researchers can efficiently explore chemical space, optimize structure-activity relationships, and accelerate the development of novel therapeutic agents.

References

  • ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Damião, M. C. F. C. B., Marçon, H. M., & Pastre, J. C. (2020).
  • Meng, Q., et al. (2017). The development of an effective synthetic route of lesinurad (RDEA594). Chemistry Central Journal, 11(1), 86.
  • Meng, Q., et al. (2017). The development of an effective synthetic route of lesinurad (RDEA594). [PDF].
  • ResearchGate. (n.d.). Alternative synthesis of lesinurad (I) with 6 as intermediate[9]. Retrieved from ResearchGate.

  • RSC Publishing. (2020, January 27). Continuous flow synthesis of the URAT1 inhibitor lesinurad. Retrieved from [Link]

  • O'Brien, C. J., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • European Patent Office. (1998).
  • Clark, J. (n.d.). hydrolysis of esters.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Carrow, B. P., & Hartwig, J. F. (2011). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
  • RSC Publishing. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF.
  • BLDpharm. (n.d.). 1510070-51-5|Methyl 3-amino-3-(4-bromophenyl)butanoate.
  • Namboodiri, V. V., & Varma, R. S. (2002). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules, 7(7), 559-565.
  • ECHEMI. (n.d.). What is a simple way to convert an ester into carboxylic acid?
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Ackerman, L., Lovell, M., & Weix, D. (n.d.). Multimetallic catalysed cross-coupling of aryl bromides with aryl triflates.
  • R Discovery. (n.d.). cross-coupling-reactions-of-aryl-bromides Research Articles - Page 1.
  • ResearchGate. (n.d.). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly | Request PDF.
  • Kocienski, P. J. (n.d.). 6.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • PubChem. (n.d.). Methyl 3-(4-bromophenyl)propanoate. Retrieved from [Link]

  • CymitQuimica. (n.d.). Methyl 3-(4-bromophenyl)propanoate.
  • PubChemLite. (n.d.). Methyl 3-(4-bromophenyl)butanoate (C11H13BrO2).
  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (n.d.). 4 - Organic Syntheses Procedure.
  • Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Methyl 3-(4-bromophenyl)propanoate.
  • Advanced ChemBlocks. (2026, February 23). Methyl 2-(4-bromophenyl)-3-methylbutanoate.
  • Ambeed, Inc. (n.d.). Methyl 4-(4-bromophenyl)butanoate.
  • ChemicalBook. (n.d.). ethyl(S)-3-(4-bromophenyl)butanoate.
  • Synnovator. (2026, February 14). Applications of (S)-3-Amino-4-(2-bromophenyl)butyric Acid HCl in Chemical Synthesis.
  • Google Patents. (n.d.). EP1268400B1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • BLDpharm. (n.d.). 75567-84-9|Methyl 3-(4-bromophenyl)propanoate.
  • Echemi. (n.d.). (R)-3-AMINO-4-(4-BROMOPHENYL)BUTANOIC ACID HYDROCHLORIDE.
  • ATB. (n.d.). Methyl3-(4-bromophenyl)propanoate.
  • Kalashnikova, M. V., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World, 17(3), 591-600.
  • PubChem. (n.d.). 3-(4-Bromophenyl)butanoic acid. Retrieved from [Link]

  • de Lacerda, R. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6096.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.

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Strategic Approaches to the Enantioselective Synthesis of Methyl 3-(4-bromophenyl)butanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This technical note provides researchers, scientists, and drug development professionals with a detailed guide to the preparation of chiral derivatives of Methyl 3-(4-bromophenyl)butanoate. Chiral 3-arylbutanoic acid and ester moieties are critical structural motifs in a variety of pharmacologically active molecules. Accessing these compounds in high enantiomeric purity is often a prerequisite for clinical efficacy and safety. This document outlines two robust and widely adopted strategies for achieving high enantiopurity: Asymmetric Catalysis via rhodium-catalyzed conjugate addition and Biocatalytic Kinetic Resolution using hydrolase enzymes. We provide in-depth, step-by-step protocols, explain the mechanistic rationale behind experimental choices, and detail the necessary analytical methods for validation.

Introduction: The Importance of Chirality

Many pharmaceutical agents are chiral molecules, existing as a pair of non-superimposable mirror images called enantiomers. While chemically similar, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Consequently, the synthesis of single-enantiomer compounds is of paramount importance in modern drug development.[1] Methyl 3-(4-bromophenyl)butanoate serves as a valuable chiral building block for more complex molecules, making its enantioselective synthesis a key challenge for medicinal chemists.

This guide focuses on two primary, field-proven methodologies to obtain enantiomerically pure forms of this compound and its corresponding carboxylic acid.

Method 1: Asymmetric Synthesis via Rhodium-Catalyzed 1,4-Conjugate Addition

Asymmetric synthesis aims to directly create a specific enantiomer from a prochiral starting material, representing a highly efficient approach that avoids the theoretical 50% yield limit of classical resolution.[1][2] One of the most powerful methods for setting the stereocenter in 3-arylbutanoates is the rhodium-catalyzed asymmetric 1,4-conjugate addition of an arylboronic acid to an α,β-unsaturated ester.[3][4]

Causality and Mechanistic Insight: This reaction relies on a chiral phosphine ligand, such as (R)- or (S)-BINAP, coordinated to a rhodium catalyst. The chiral ligand creates a dissymmetric environment around the metal center. This chiral pocket dictates the facial selectivity of the olefin insertion into the Rh-aryl bond and the subsequent reductive elimination, preferentially forming one enantiomer of the product. The choice of (R)-BINAP leads to the (S)-product, while (S)-BINAP yields the (R)-product, offering excellent control over the desired stereochemical outcome.[4]

Workflow for Asymmetric Synthesis

cluster_prep Catalyst Preparation cluster_reaction Conjugate Addition cluster_workup Workup & Purification cluster_hydrolysis Saponification (Optional) cat_prep 1. Charge Rh(acac)(C2H4)2 & (R)-BINAP in Dioxane/H2O stir 2. Stir under N2 cat_prep->stir add_boronic 3. Add (4-bromophenyl)boronic acid stir->add_boronic add_enone 4. Add Ethyl Crotonate add_boronic->add_enone heat 5. Heat to 30°C for 21h add_enone->heat quench 6. Quench with H2O heat->quench extract 7. Extract with EtOAc quench->extract purify 8. Silica Gel Chromatography extract->purify hydrolyze 9. Saponify with NaOH purify->hydrolyze To obtain acid final_ester (S)-Ester Product purify->final_ester acidify 10. Acidify with HCl hydrolyze->acidify crystallize 11. Crystallize from Heptane acidify->crystallize final_acid (S)-Acid Product crystallize->final_acid

Caption: Workflow for Rh-catalyzed asymmetric synthesis.

Protocol 1: Large-Scale Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate

This protocol is adapted from a robust procedure published in Organic Syntheses, ensuring its reliability and scalability.[3][4]

Materials and Equipment:

  • 1-L three-necked round-bottomed flask, heating mantle, magnetic stirrer, thermometer, addition funnel, nitrogen line.

  • Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]

  • (4-Bromophenyl)boronic acid

  • Ethyl crotonate (ethyl (E)-but-2-enoate)

  • 1,4-Dioxane, degassed water, triethylamine

  • Ethyl acetate (EtOAc), hexanes, silica gel for chromatography

Procedure:

  • Catalyst Pre-formation: To the 1-L flask under a nitrogen atmosphere, add Rh(acac)(C₂H₄)₂ (322 mg, 1.25 mmol) and (R)-BINAP (822 mg, 1.32 mmol).

  • Add 1,4-dioxane (250 mL) and stir for 10 minutes.

  • Reaction Setup: Add (4-bromophenyl)boronic acid (25.1 g, 125 mmol) to the catalyst solution.

  • Add degassed water (38 mL) followed by triethylamine (17.5 mL, 125 mmol). A slight exotherm is typically observed.[4]

  • Addition and Reaction: Heat the mixture to 30°C. Using the addition funnel, add ethyl crotonate (18.6 mL, 150 mmol) over 5 minutes.

  • Stir the reaction mixture at 30°C for 21 hours. Monitor the reaction for completion by TLC or LCMS.[3][4]

  • Workup: Cool the reaction to room temperature and add water (200 mL). Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (S)-Ethyl 3-(4-bromophenyl)butanoate.

Protocol 2: Saponification to (S)-3-(4-Bromophenyl)butanoic Acid

The resulting ester can be easily hydrolyzed to the corresponding carboxylic acid.

  • Hydrolysis: Dissolve the purified ester in methanol (250 mL) in a round-bottomed flask. Add a solution of sodium hydroxide (10.0 g, 250 mmol) in water (50 mL).

  • Heat the mixture to 50°C and stir for 3 hours until the reaction is complete (monitored by TLC).[4]

  • Acidification and Extraction: Cool the mixture, concentrate it to remove most of the methanol, and then add water (250 mL). Acidify the aqueous solution to pH ~2 with 6 M HCl.

  • Extract the product with dichloromethane (3 x 100 mL). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to give the crude acid.

  • Enantiomeric Enrichment via Crystallization: Add heptane (250 mL) to the crude acid and heat until all solids dissolve (approx. 60-65°C). Allow the solution to cool slowly to room temperature over 4-5 hours. Crystals will form, and this process significantly enhances the enantiomeric excess.[3][4]

  • Decant the mother liquor and dry the crystals under vacuum to yield enantiomerically enriched (S)-3-(4-bromophenyl)butanoic acid.

ParameterValue/ConditionSource
Catalyst System Rh(acac)(C₂H₄)₂ / (R)-BINAP[3][4]
Reactants (4-Bromophenyl)boronic acid, Ethyl crotonate[3][4]
Reaction Temp. 30°C[4]
Reaction Time 21 hours[4]
Initial e.e. (Acid) ~73%[3][4]
Final e.e. (after cryst.) >99%[4]
Overall Yield (Acid) ~73%[3]

Method 2: Enzymatic Kinetic Resolution of Racemic Ester

Biocatalysis offers an environmentally benign and highly selective alternative for producing chiral compounds.[5] Kinetic resolution is a process where an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture at a much higher rate than the other.[5][6][7] For racemic Methyl 3-(4-bromophenyl)butanoate, lipases are excellent catalysts for the enantioselective hydrolysis of the ester.

Causality and Mechanistic Insight: Lipases are serine hydrolases that possess a chiral active site.[5] In the hydrolysis of a racemic ester, one enantiomer fits optimally into this active site, allowing for rapid acylation of the serine residue and subsequent hydrolysis. The other enantiomer fits poorly, resulting in a significantly slower reaction rate. This difference in rates allows for the separation of the unreacted, enantiomerically enriched ester from the newly formed, enantiomerically enriched carboxylic acid. Lipases from Pseudomonas cepacia and Alcaligenes spp. have shown excellent enantioselection (E > 200) for the hydrolysis of 3-arylbutanoate esters.[7]

Workflow for Enzymatic Kinetic Resolution

cluster_reaction Biocatalytic Hydrolysis cluster_workup Separation & Isolation racemate Racemic (R/S)-Ester react Incubate with stirring (Target ~50% conversion) racemate->react enzyme Lipase Enzyme (e.g., from P. cepacia) enzyme->react buffer Phosphate Buffer (pH 7) buffer->react stop_rxn 1. Stop reaction (e.g., filter enzyme) react->stop_rxn adjust_ph 2. Adjust pH to >8 stop_rxn->adjust_ph extract_ester 3. Extract unreacted (R)-Ester with organic solvent adjust_ph->extract_ester adjust_ph2 4. Acidify aqueous layer to pH <2 extract_ester->adjust_ph2 final_ester (R)-Ester (>98% e.e.) extract_ester->final_ester extract_acid 5. Extract (S)-Acid product adjust_ph2->extract_acid final_acid (S)-Acid (>97% e.e.) extract_acid->final_acid

Caption: Workflow for enzymatic kinetic resolution.

Protocol 3: Lipase-Catalyzed Hydrolysis of Racemic Methyl 3-(4-bromophenyl)butanoate

This generalized protocol is based on established methods for the kinetic resolution of 3-aryl alkanoic acids.[5][7]

Materials and Equipment:

  • Temperature-controlled shaker/stirrer, pH meter.

  • Racemic Methyl 3-(4-bromophenyl)butanoate (synthesis via standard esterification of the racemic acid).

  • Immobilized Lipase (e.g., from Pseudomonas cepacia or Alcaligenes spp.). Immobilized enzymes are often preferred for ease of recovery and reuse.

  • Phosphate buffer (e.g., 0.1 M, pH 7.0).

  • Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment.

  • Organic solvent for extraction (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

Procedure:

  • Reaction Setup: To a flask, add racemic Methyl 3-(4-bromophenyl)butanoate (e.g., 1.0 g) and phosphate buffer (50 mL).

  • Add the lipase (e.g., 100 mg of immobilized enzyme). The optimal enzyme-to-substrate ratio should be determined empirically.

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots over time. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining ester and the acid product. Progress can be monitored by GC or HPLC by measuring the disappearance of the starting ester and the appearance of the acid.

  • Reaction Quench: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Separation:

    • Transfer the filtrate to a separatory funnel. Adjust the pH to ~8.5 with 1 M NaOH.

    • Extract the unreacted ester with MTBE (3 x 30 mL). This organic phase contains one enantiomer of the ester (e.g., the R-enantiomer).[7]

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to isolate the enantiomerically enriched ester.

    • Take the remaining aqueous layer and acidify it to pH ~2 with 1 M HCl.

    • Extract the carboxylic acid product with MTBE (3 x 30 mL). This organic phase contains the other enantiomer as the acid (e.g., the S-enantiomer).[7]

    • Combine these organic layers, dry over Na₂SO₄, filter, and concentrate to isolate the enantiomerically enriched acid.

ParameterRecommended ConditionSource
Biocatalyst Lipase from P. cepacia or Alcaligenes spp.[7]
Substrate Racemic Methyl 3-(4-bromophenyl)butanoateN/A
Medium Phosphate Buffer (pH 7)[5][8]
Temperature 30-45 °C[8]
Target Conversion 50%[7][8]
Expected Purity >95% e.e. for both acid and ester[7]

Analytical Methods for Chiral Purity Determination

The accurate determination of enantiomeric excess (e.e.) is critical for validating the success of any chiral synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method.[9][10][11]

Protocol 4: Chiral HPLC Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (ester or acid) in the mobile phase (approx. 1 mg/mL). A sample of the racemic material must be run first to establish the retention times of both enantiomers.

  • HPLC System and Column:

    • Column: A polysaccharide-based CSP such as a Daicel Chiralcel® OJ-H (for the acid) or a similar column is highly effective.[3][4][5]

    • Mobile Phase: A mixture of heptane or hexane with a polar modifier like isopropanol (IPA) is typical. For acidic analytes, the addition of a small amount of an acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase is often necessary to obtain good peak shape.[5] A common mobile phase is 95:5 Heptane:IPA.[3][4]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 220 or 254 nm).

  • Analysis: Inject the racemic standard to determine the retention times (t₁) and (t₂) for the two enantiomers and calculate the resolution factor.

  • Inject the synthesized sample. Integrate the peak areas for each enantiomer (Area₁ and Area₂).

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

References

  • Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. (n.d.). Vertex AI Search.
  • Use of lipases for the kinetic resolution of lactic acid esters in heptane or in a solvent free system. (2013). Journal of Molecular Catalysis B: Enzymatic.
  • Ruthenium catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids using chiral P-Phos ligand. (n.d.). Canadian Science Publishing.
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (2018). Organic Syntheses.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (n.d.). PMC.
  • Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. (2017). SciSpace.
  • Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer | Request PDF. (2018). ResearchGate.
  • LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN. (n.d.). Semantic Scholar.
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. (2018). ResearchGate.
  • Synthesis of a Racemic Ester and Its Lipase-Catalyzed Kinetic Resolution. (2002). Journal of Chemical Education.
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. (2018). Organic Syntheses.
  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (2011). Almac.
  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. (n.d.). Semantic Scholar.
  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (2011). CORA.
  • Chiral resolution. (n.d.). Wikipedia.
  • Asymmetric hydrogenation. (n.d.). Wikipedia.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (2007). Journal of the Chemical Society of Pakistan.
  • Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. (2016). MDPI.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013). SciSpace.

Sources

Application Note: Methyl 3-(4-bromophenyl)butanoate in Liquid Crystal Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the synthesis, functionalization, and application of Methyl 3-(4-bromophenyl)butanoate , a versatile chiral building block in the design of liquid crystalline (LC) materials.

Executive Summary & Chemical Profile

Methyl 3-(4-bromophenyl)butanoate is a bifunctional chiral scaffold used to synthesize chiral nematic (cholesteric) and ferroelectric smectic liquid crystals. Its utility stems from three structural features:

  • The Chiral Center (C3): The methyl group at the 3-position breaks symmetry, inducing helical twisting power (HTP) in nematic phases or spontaneous polarization (

    
    ) in smectic phases.
    
  • The Aryl Bromide: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of rigid mesogenic cores (e.g., biphenyls, terphenyls).

  • The Ester Terminus: A flexible tether that can be hydrolyzed, reduced, or transesterified to tune the alkyl tail length, affecting phase transition temperatures (

    
    , 
    
    
    
    ).
Chemical Properties Table
PropertySpecification
IUPAC Name Methyl 3-(4-bromophenyl)butanoate
Molecular Formula

Molecular Weight 257.13 g/mol
Chirality (S) or (R) enantiomer (typically >98% ee required for LC applications)
Physical State Colorless to pale yellow oil (racemic); Low-melting solid (enantiopure)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water

Synthesis Protocol: Enantioselective Construction

Rationale: LC properties are highly sensitive to enantiomeric excess (ee). Racemic dopants cancel out helical twist. Therefore, asymmetric synthesis is preferred over resolution.

Method: Rhodium-Catalyzed Asymmetric 1,4-Addition

This protocol utilizes a Rh(I)/BINAP catalyst system to couple 4-bromophenylboronic acid with methyl crotonate. This method is scalable and avoids the use of toxic chiral auxiliaries.

Reagents & Equipment[1][2][3]
  • Substrates: (4-Bromophenyl)boronic acid (1.0 equiv), Methyl crotonate (1.5 equiv).

  • Catalyst:

    
     (1 mol%), (S)-BINAP (1.1 mol%).
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio).

  • Base: Triethylamine (TEA) (1.0 equiv).[1]

  • Apparatus: 3-neck round-bottom flask, nitrogen manifold, reflux condenser.[1]

Step-by-Step Procedure
  • Catalyst Formation: In a nitrogen-purged flask, dissolve

    
     and (S)-BINAP in 1,4-dioxane. Stir at room temperature for 30 min until a clear reddish-orange solution forms (active cationic Rh-phosphine complex).
    
  • Substrate Addition: Add (4-bromophenyl)boronic acid and water. The mixture may become a slurry.

  • Activation: Add TEA dropwise. The base facilitates the transmetallation of the boronic acid to the Rh center.

  • Reaction: Add methyl crotonate. Heat the mixture to 50°C and stir for 16–24 hours.

    • Checkpoint: Monitor by HPLC (Chiralcel OJ-H column) or TLC (Hexane/EtOAc 9:1). Conversion should exceed 95%.

  • Workup: Cool to RT. Dilute with ethyl acetate and wash with 1M HCl (to remove amine/boron species) followed by brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

    • Yield: Typically 85–92%.

    • ee: >98% (S)-isomer (using (S)-BINAP).

Workflow Visualization

The following diagram illustrates the synthesis and subsequent divergence into LC materials.

G Start Start: 4-Bromophenylboronic Acid + Methyl Crotonate Cat Rh(I) / (S)-BINAP Asymmetric Addition Start->Cat 1,4-Dioxane/H2O, 50°C Product Methyl (S)-3-(4-bromophenyl)butanoate (Chiral Scaffold) Cat->Product >98% ee Path1 Suzuki Coupling (Ar-B(OH)2) Product->Path1 Pd(PPh3)4, Base Path2 Hydrolysis/Reduction (Tail Modification) Product->Path2 LiOH or LiAlH4 LC1 LC Mesogen A: Biphenyl Core (High Birefringence) Path1->LC1 LC2 LC Polymer Precursor (Side-chain LCP) Path2->LC2

Figure 1: Synthetic workflow from raw materials to functional Liquid Crystal mesogens.

Application Protocol: Functionalization for LC Mesogens

To create a functional liquid crystal, the bromine "head" must be extended to form a rigid rod (mesogen).

Protocol: Suzuki-Miyaura Coupling (Core Extension)

This step attaches a phenyl or biphenyl ring to the scaffold, increasing the length-to-breadth ratio required for stable nematic/smectic phases.

  • Setup: Charge a Schlenk flask with Methyl 3-(4-bromophenyl)butanoate (1.0 equiv), 4-cyanophenylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (3-5 mol%).
    
  • Solvent: Degassed Toluene/Ethanol/Water (4:1:1).

  • Reflux: Heat to 90°C under Argon for 12 hours.

  • Result: The resulting molecule, Methyl 3-(4'-cyano-[1,1'-biphenyl]-4-yl)butanoate , possesses a rigid biphenyl core (mesogen) and a chiral flexible tail.

    • LC Behavior: The cyano group provides a strong dipole (positive dielectric anisotropy), while the chiral tail induces a cholesteric pitch.

Characterization & Quality Control

Trustworthy data is essential for LC applications, where impurities causing "virtual transitions" can ruin phase diagrams.

TechniquePurposeAcceptance Criteria
1H-NMR (500 MHz) Structural VerificationIntegration of methyl doublet at ~1.3 ppm and methoxy singlet at ~3.6 ppm must match aromatic signals.
Chiral HPLC Enantiomeric Excess>98% ee. (Racemates reduce HTP linearly).
DSC (Differential Scanning Calorimetry) Phase TransitionsSharp peaks for Melting (

) and Clearing (

) points. Broad peaks indicate impurities.
POM (Polarized Optical Microscopy) Texture AnalysisObservation of "Fingerprint" textures (Cholesteric) or "Fan-shaped" textures (Smectic A/C*).

Expert Insights & Troubleshooting

  • Racemization Risk: The C3 proton is alpha to the aromatic ring but beta to the carbonyl. It is relatively stable to base compared to alpha-carbonyl protons. However, avoid harsh bases (e.g., LDA, t-BuLi) during functionalization to prevent racemization via benzylic deprotonation.

  • Debromination: In the Rh-catalyzed step, if the reaction runs too long or at excessive temps (>80°C), proto-debromination can occur as a side reaction. Stick to 50°C.

  • Helical Twisting Power (HTP): If the HTP of the final LC is lower than predicted, check the conformational purity. The flexible ethyl linker between the chiral center and the ester can adopt multiple conformers. Rigidifying this linker (e.g., via methylation) often boosts HTP.

References

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018).[1] "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid". Organic Syntheses, 95, 328-344.[1]

  • Green, J. E., et al. (2009).[4] "Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids". Organic Letters, 11(4), 807-810. (Describes analogous chiral ester manipulations).

  • Goodby, J. W., et al. (2014). "Chiral Liquid Crystals: Structures, Phases, Effects". MDPI Crystals, 4, 3. (General review of chiral dopant mechanisms).

Sources

Troubleshooting & Optimization

Improving yield of Methyl 3-(4-bromophenyl)butanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 3-(4-bromophenyl)butanoate Ticket ID: KB-SYN-4Br-BUT Status: Active Last Updated: 2026-02-27[1]

Executive Summary & Route Selection

User Query: "How do I improve the yield of Methyl 3-(4-bromophenyl)butanoate?"

Diagnosis: Low yield in this synthesis typically stems from one of two distinct upstream failures, depending on your chosen pathway.[1] You are likely utilizing one of the following routes:

  • Route A (Modern/Selectivity-Focused): Rhodium-catalyzed conjugate addition of 4-bromophenylboronic acid to methyl crotonate.[1]

    • Common Failure:[1] Catalyst deactivation (protodeboronation) or poor transmetallation kinetics.[1]

  • Route B (Classical/Cost-Focused): Acid-catalyzed esterification of 3-(4-bromophenyl)butanoic acid.[1]

    • Common Failure:[1] Equilibrium limitations (incomplete conversion) or hydrolysis during workup.[1]

Recommendation: For pharmaceutical applications requiring high purity and potential enantioselectivity, Route A is the industry standard. For bulk non-chiral synthesis starting from the acid, Route B is preferred. This guide addresses both.

Route A: Rhodium-Catalyzed Conjugate Addition (Preferred)[1]

Context: This route constructs the carbon skeleton and introduces the ester in one step. It is sensitive to reaction conditions but offers the highest potential yield and enantioselectivity (if chiral ligands are used).

The Reaction:


[1]
Troubleshooting Protocol: Low Conversion & Catalyst Death
SymptomProbable CauseTechnical Solution
Stalled Reaction (<50% Conv.) Inactive Pre-catalyst The active species is Rh-OH.[1] You must include water or a base (e.g.,

or

) to facilitate transmetallation.[1] Anhydrous conditions will fail.[1]
High Side Product (Ar-H) Protodeboronation The boronic acid is hydrolyzing to bromobenzene.[1] Fix: Lower the temperature to 30-40°C. Increase the equivalent of boronic acid to 1.5x.
Precipitate Formation Boroxine Formation Boronic acids dehydrate to inactive boroxines.[1] Fix: Ensure the solvent system (e.g., Dioxane/H2O 10:1) maintains solubility.
Optimized Protocol (High-Yield Variant)
  • Catalyst Prep: In a glovebox or under Ar, mix

    
     (3 mol%) and ligand (e.g., dppb for racemic, (S)-BINAP for chiral) in 1,4-dioxane.[1] Stir 15 min.
    
  • Substrate Addition: Add 4-bromophenylboronic acid (1.5 equiv) and methyl crotonate (1.0 equiv).

  • Activation: Add degassed

    
     (essential) and 
    
    
    
    (1.0 equiv).[1]
  • Execution: Heat to 40°C. Monitor via HPLC.

  • Workup: Quench with dilute HCl. Extract with EtOAc.[1]

Mechanistic Visualization (Rh-Cycle)

RhodiumCycle Rh_Pre Pre-Catalyst Rh(acac)(Ligand) Rh_OH Active Species [Rh-OH] Rh_Pre->Rh_OH Activation Transmetal Transmetallation (Rate Limiting) Rh_OH->Transmetal Insertion Olefin Insertion (Enantio-determining) Transmetal->Insertion Ar-Rh Species Hydrolysis Hydrolysis Releases Product Insertion->Hydrolysis Rh-O-Enolate Hydrolysis->Rh_OH Regeneration Boronic Ar-B(OH)2 (Boronic Acid) Boronic->Transmetal Crotonate Methyl Crotonate Crotonate->Insertion Base Base/H2O Base->Rh_OH

Figure 1: The catalytic cycle highlights the critical role of Base/Water in regenerating the active Rh-OH species.[1] Without this, the cycle terminates.

Route B: Fischer Esterification (From Acid)[1]

Context: You have synthesized or purchased 3-(4-bromophenyl)butanoic acid and need to methylate it. The Reaction:


[1]
Troubleshooting Protocol: Equilibrium & Workup
IssueDiagnosisTechnical Solution
Incomplete Conversion Water Accumulation The reaction is equilibrium-limited. Fix: Use Methanol as the solvent (large excess) or add trimethyl orthoformate (TMOF) as a water scavenger.
Low Isolated Yield Saponification You are hydrolyzing the ester back to acid during the base wash. Fix: Use cold saturated

for neutralization and minimize contact time.
Impurity: Methyl Ether Temperature Too High If using

/MeOH at reflux for too long, etherification of the alcohol competes. Fix: Switch to Thionyl Chloride (

) at 0°C

RT.
Optimized Protocol (Thionyl Chloride Method)
  • Setup: Dissolve 3-(4-bromophenyl)butanoic acid (1.0 equiv) in anhydrous MeOH (0.5 M concentration). Chill to 0°C.

  • Reagent Addition: Dropwise add

    
     (1.2 equiv).[1] Caution: Exothermic/Gas evolution.[1]
    
  • Reaction: Warm to Room Temperature (25°C). Stir 3 hours.

  • Validation: Check TLC/LCMS. If acid remains, heat to 40°C for 1 hour.

  • Isolation: Concentrate in vacuo to remove excess MeOH/HCl. Redissolve in EtOAc, wash with cold

    
    , brine, dry over 
    
    
    
    .

FAQ: Advanced Technical Queries

Q: Can I use the Friedel-Crafts reaction (Bromobenzene + Methyl Crotonate) to save money? A: Not recommended. While reagents are cheap, this route suffers from severe regioselectivity issues (ortho/para mixtures) and polyalkylation.[1] Separating the para-isomer from the ortho-isomer requires difficult fractional distillation or chromatography, negating cost savings.[1]

Q: My chiral HPLC shows low ee% (Route A). Why? A: This is often due to the "Background Reaction."[1] The boronic acid can add to the crotonate without the chiral ligand (uncatalyzed or non-selectively catalyzed).

  • Fix: Lower the reaction temperature.

  • Fix: Ensure your ligand-to-metal ratio is >1:1 (ideally 1.1:1 or 2.2:1 for monodentates) to ensure no "naked" Rh is active.[1]

Q: How do I remove the residual Boronic Acid? A: Boronic acids can streak on silica.[1]

  • Fix: Wash the organic layer with 1M NaOH (rapidly) if your ester is stable, or use a pinacol quench to convert the boronic acid into a non-polar ester that separates easily on silica.

References

  • Ruble, J. C., et al. (2018).[1] "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Organic Syntheses, 95, 328-344.[1][2] Grounding: Establishes the Rh-catalyzed conjugate addition as the definitive route for this scaffold.

  • Hayashi, T., & Miyaura, N. (1998).[1][3] "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids." Journal of the American Chemical Society.[1] Grounding: The foundational mechanism for the Rh-OH active species and the requirement for base/water.[1]

  • PubChem Compound Summary. "Methyl 3-(4-bromophenyl)butanoate." Grounding: Verification of chemical structure and physical properties.[1]

Sources

Purification of Methyl 3-(4-bromophenyl)butanoate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 3-(4-bromophenyl)butanoate via Column Chromatography

Welcome to the Technical Support Center. Methyl 3-(4-bromophenyl)butanoate is a moderately lipophilic ester frequently utilized as a key intermediate in pharmaceutical synthesis and cross-coupling reactions. Due to the presence of both a non-polar bromophenyl moiety and a polar ester carbonyl, its purification on normal-phase silica gel requires precise solvent tuning and handling. This guide provides a self-validating framework to troubleshoot common chromatographic issues, ensuring high recovery and analytical purity.

Diagnostic Troubleshooting & FAQs

Q1: I am observing co-elution of methyl 3-(4-bromophenyl)butanoate with the starting material, 3-(4-bromophenyl)butanoic acid. How do I achieve baseline separation? Causality & Solution: Carboxylic acids strongly hydrogen-bond with the acidic silanol groups (Si-OH) on silica gel, often causing severe streaking that overlaps with the faster-eluting ester. Instead of relying solely on chromatography to resolve this, implement a pre-column chemical separation. Wash the crude organic mixture with saturated aqueous sodium bicarbonate (NaHCO₃). This deprotonates the unreacted 3-(4-bromophenyl)butanoic acid, partitioning it into the aqueous layer, while the non-polar methyl ester remains in the organic phase. If chromatography is still required to separate trace amounts of the acid, maintain a low polarity eluent (e.g., ≤10% ethyl acetate) to ensure the acid remains trapped at the baseline[1].

Q2: My ester band is streaking across multiple fractions, leading to poor resolution from non-polar impurities. What is causing this? Causality & Solution: Streaking (or tailing) of a moderately non-polar ester is typically caused by column overloading or the "solvent drag" effect, which occurs when the sample is loaded in a solvent more polar than the mobile phase[2]. Action: Utilize the dry loading technique. Dissolve the crude mixture in a volatile solvent like dichloromethane, add a small amount of dry silica gel (1:2 sample-to-silica weight ratio), and evaporate to a free-flowing powder[3]. Loading this powder directly onto the pre-equilibrated column ensures a narrow initial band and prevents the sample from dissolving unevenly into the mobile phase.

Q3: How do I select the optimal solvent system for this specific ester? Causality & Solution: The optimal solvent system should yield a Retention factor (Rf) between 0.25 and 0.35 on a silica TLC plate[4]. For methyl 3-(4-bromophenyl)butanoate, a binary mixture of hexanes and ethyl acetate is the industry standard[1]. Because the compound is relatively non-polar, start your TLC screening at 10% ethyl acetate in hexanes. If the Rf exceeds 0.35, reduce the polarity to 5% ethyl acetate to maximize the number of theoretical plates and improve resolution[5].

Q4: How can I verify if my compound is decomposing on the silica gel column? Causality & Solution: While esters are generally stable, trace acidic impurities in the silica can sometimes catalyze hydrolysis or degradation. To validate stability before running a large-scale column, perform a 2D TLC analysis[3]. Spot your sample in the bottom corner of a square TLC plate, develop it in 10% EtOAc/Hexanes, let it dry completely, rotate the plate 90 degrees, and develop it again. If the compound is stable, all spots will lie on a perfect diagonal line. Spots falling off the diagonal indicate on-column decomposition[2].

Purification Workflow

Workflow A Crude Mixture (Ester + Acid) B Pre-column Wash (Sat. NaHCO3) A->B Remove Acid C TLC Optimization (Target Rf 0.25-0.35) B->C D Is Rf > 0.35? C->D E Decrease EtOAc % (e.g., to 5%) D->E Yes F Dry Loading (Silica Gel) D->F No (Optimal) E->C G Flash Chromatography (Isocratic Elution) F->G H Fractions TLC Check G->H I Pure Methyl 3-(4-bromophenyl) butanoate H->I Combine Pure

Logical workflow for the purification of Methyl 3-(4-bromophenyl)butanoate.

Quantitative Data: Solvent System Optimization

The following table summarizes the expected chromatographic behavior of methyl 3-(4-bromophenyl)butanoate and its common starting material across various solvent gradients.

Solvent System (Hexanes:EtOAc)Polarity IndexEst. Rf of EsterEst. Rf of AcidRecommendation / Outcome
100:0Very Low0.050.00Too non-polar; compound will require excessive solvent to elute.
95:5Low0.200.00Excellent for slow, high-resolution separation from non-polar impurities.
90:10 Moderate 0.35 0.05 Optimal for standard flash chromatography; ideal Rf range[5].
80:20High0.600.15Too polar; risks co-elution with closely related byproducts.
50:50Very High0.900.40Unsuitable; severe loss of resolution and acid streaking.

Experimental Protocol: A Self-Validating Purification System

This methodology integrates physical execution with built-in analytical validation points to ensure scientific integrity at every step of the purification process.

Step 1: Pre-Column Chemical Wash (Validation of Input Purity)

  • Dissolve the crude reaction mixture in 30 mL of ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL) to selectively remove the unreacted 3-(4-bromophenyl)butanoic acid.

  • Validation Check: Spot the organic layer on a TLC plate against the crude mixture. The baseline spot (acid) should be completely absent in the washed organic layer.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Dry Loading Preparation

  • Dissolve the concentrated oil in a minimal amount of dichloromethane (DCM) (approx. 5 mL per gram of crude).

  • Add dry silica gel (60 Å, 40-63 µm) at a 1:2 ratio (crude mass to silica mass).

  • Evaporate the DCM using a rotary evaporator until a dry, free-flowing powder is obtained. Caution: Ensure no residual DCM remains, as it will disrupt the initial solvent gradient[3].

Step 3: Column Packing and Elution

  • Prepare a slurry of silica gel (30 g of silica per 1 g of crude) in 100% hexanes and pour it into a glass column. Allow it to settle and top with a 1 cm protective layer of sea sand.

  • Carefully transfer the dry-loaded sample powder onto the sand layer. Top with another 1 cm layer of sand to prevent solvent disruption.

  • Elute the column with 1 column volume (CV) of 100% hexanes to flush out any highly non-polar impurities (e.g., bromostyrene elimination products).

  • Switch to an isocratic elution of 90:10 Hexanes:Ethyl Acetate. Maintain a "fast drip" flow rate; excessive pressure can cause band broadening[3].

Step 4: Fraction Collection and Validation

  • Collect 15–20 mL fractions.

  • Validation Check: Monitor fractions via TLC. Visualize the plates under UV light (254 nm) to detect the bromophenyl ring. Follow up by dipping the plate in a potassium permanganate (KMnO₄) stain and gently heating. The ester will appear as a bright yellow spot against a purple background, confirming the presence of the organic framework and ensuring UV-inactive impurities are not co-eluting.

  • Combine all fractions showing a single, pure spot at Rf ~0.35. Concentrate under reduced pressure to yield pure methyl 3-(4-bromophenyl)butanoate.

References

  • Title: Troubleshooting Flash Column Chromatography Source: rochester.edu URL: [Link][2]

  • Title: 2.4A: Macroscale Columns Source: libretexts.org URL: [Link][5]

  • Title: Solvent Systems for Flash Column Chromatography Source: rochester.edu URL: [Link][1]

Sources

Solvent selection for Methyl 3-(4-bromophenyl)butanoate crystallization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the crystallization and solvent selection for Methyl 3-(4-bromophenyl)butanoate .

Note from the Senior Scientist: Literature data and experimental precedents (Organic Syntheses, Vol.[1][2][3] 95) indicate that racemic Methyl 3-(4-bromophenyl)butanoate is typically isolated as a clear, light yellow oil at room temperature.[1][2][3] Crystallization is generally reserved for the carboxylic acid precursor or enantiomerically pure forms.[3] If you are attempting to crystallize the racemic ester at room temperature, you will likely encounter "oiling out" (Liquid-Liquid Phase Separation).[1][2] This guide is structured to troubleshoot this specific physical state challenge.

Part 1: Solvent Selection Matrix

The selection strategy relies on the "Polarity vs. Temperature" differential.[1][3] Since the ester functionality provides moderate polarity while the bromophenyl group adds lipophilicity, a mixed-solvent system is often required to induce nucleation in low-melting solids.[3]

Primary Solvent Classes
Solvent ClassSpecific SolventRoleSuitability RatingTechnical Notes
Alcohols Methanol (MeOH) Solvent⭐⭐⭐⭐ (High)Best for low-temperature crystallization.[1][2][3] High temperature dependence for solubility.[2][3]
Ethanol (EtOH) Solvent⭐⭐⭐ (Med)Good, but higher boiling point makes removal difficult if oiling occurs.[1][2][3]
Alkanes Heptane / Hexane Anti-Solvent⭐⭐⭐⭐⭐ (Crit)Essential. Used to lower solubility.[1][2][3] Must be added slowly to avoid oiling out.[2][3]
Esters Ethyl Acetate (EtOAc) Solvent⭐⭐ (Low)Too similar to the solute (Like dissolves like).[1][2][3] Good for extraction, bad for crystallization yield.[1][2][3]
Chlorinated DCM / Chloroform Solvent⭐ (Avoid)Solubility is too high; product will likely remain in solution even at -20°C.
Ethers MTBE / Diethyl Ether Co-Solvent⭐⭐⭐ (Med)Useful for initial dissolution before adding Heptane.[1][2][3]
Recommended Solvent Systems (Binary Mixtures)
  • Methanol : Water (9:1 to 5:1) – Best for inducing polarity-based nucleation.[1][2][3]

  • Heptane : Ethyl Acetate (10:1 to 20:1) – Standard for non-polar purification, but high risk of oiling out.[1][2][3]

  • Pure Heptane (Low Temp) – Dissolve warm, cool to -40°C.[1][2][3]

Part 2: Decision Logic & Workflow

The following decision tree models the logic a process chemist should follow when purifying this specific intermediate.

SolventSelection Start Start: Crude Methyl 3-(4-bromophenyl)butanoate StateCheck Is the material solid at RT? Start->StateCheck SolubilityCheck Screen: MeOH Solubility StateCheck->SolubilityCheck Yes (Solid) OilPath Material is an Oil (Likely) StateCheck->OilPath No (Oil) Recryst Standard Recrystallization (MeOH or Heptane/EtOAc) SolubilityCheck->Recryst PurityCheck Is Purity > 90%? OilPath->PurityCheck LowTemp Low-Temperature Crystallization (-20°C to -78°C) PurityCheck->LowTemp Yes (>90%) Distill Vacuum Distillation / Column Chrom. PurityCheck->Distill No (<90%) Seed Add Seed Crystal (if available) LowTemp->Seed Seed->Recryst Success Deriv Alternative Strategy: Hydrolyze to Acid -> Crystallize -> Re-esterify Seed->Deriv Fails (Oiling Out)

Figure 1: Purification decision tree. Note that for this specific ester, the "Oil Path" is the standard physical state unless the material is highly enantiopure or cooled significantly.[1]

Part 3: Troubleshooting Guides (FAQs)

Issue 1: "The product separates as an oil droplet instead of crystals (Oiling Out)."

Diagnosis: Liquid-Liquid Phase Separation (LLPS). This occurs when the metastable limit is crossed in a region where the "oiled" state is thermodynamically more stable than the solid state, often due to impurities depressing the melting point.[1]

Corrective Protocol:

  • Re-heat: Dissolve the oil back into the solution by heating to the clear point.

  • Adjust Solvent: Add more of the good solvent (e.g., Methanol) to shift the composition away from the anti-solvent limit.[1][2]

  • Seed at High Temp: Add seed crystals before the solution becomes cloudy.

  • Slow Cooling: Rapid cooling traps impurities, causing oiling.[1][2][3] Cool at 0.1°C/min.[2][3][4]

Issue 2: "I cannot induce nucleation even at -20°C."

Diagnosis: The compound is likely in a "Supersaturated Metastable Zone" or is simply a liquid at this temperature (Melting Point < -20°C).[1][2][3]

Corrective Protocol:

  • Viscosity Check: If the liquid is very viscous (glassy), add a small amount of Pentane or Diethyl Ether to increase molecular mobility.[1][2][3]

  • Scratching: Use a glass rod to scratch the side of the flask.[2][3]

  • The "Dry Ice" Trick: Dip the flask into dry ice/acetone (-78°C). If it solidifies, let it warm slowly to -10°C. If it melts immediately, it is an oil; if it stays solid, you have crystals.[1][2][3]

Issue 3: "Yield is extremely low."

Diagnosis: The product is too soluble in the chosen solvent (likely DCM or EtOAc) at low temperatures.[1][2][3]

Corrective Protocol:

  • Solvent Swap: Switch to Methanol/Water .[2][3]

  • Anti-Solvent Crash: Dissolve in minimal THF, then slowly add cold Heptane (ratio 1:10) while stirring vigorously.

Part 4: Validated Experimental Protocol

Method: Low-Temperature Crystallization from Methanol Use this method if the material is >90% pure but oily.[3]

  • Dissolution: Place 5.0 g of crude Methyl 3-(4-bromophenyl)butanoate in a 50 mL Erlenmeyer flask.

  • Solvent Addition: Add Methanol (15 mL) . Warm to 40°C until the oil is fully dissolved.

  • Filtration: Perform a hot filtration (0.45 µm PTFE filter) to remove dust (nucleation sites for oiling).[1][2][3]

  • Initial Cooling: Allow the solution to cool to Room Temperature (25°C) naturally.

  • Seeding (Critical): If you have a solid sample, add a micro-spatula tip (approx. 1 mg) now.[1][2][3]

  • Deep Cooling: Place the flask in a programmable chiller or a glycol bath. Ramp temperature down to -20°C at a rate of 5°C per hour .[2][3]

  • Observation:

    • Cloudy/Milky: Good (Nucleation).[1][2][3]

    • Oil droplets at bottom:[1][2][3] Bad (Re-heat and add 2 mL more Methanol).

  • Isolation: Filter rapidly using a chilled Büchner funnel. Wash with cold (-20°C) Heptane.[1][2][3]

References

  • Organic Syntheses , Vol. 95, pp. 328-344 (2018).[1][2][3][5] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Describes the isolation of the ester as an oil and crystallization of the acid).

  • Myerson, A. S. Handbook of Industrial Crystallization. 3rd Edition.[1][2][3] Cambridge University Press, 2019.[1][2][3] (General principles for avoiding oiling out/LLPS).

  • Beckmann, W. Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH, 2013.[1][2][3] (Solvent selection based on solubility parameters).

  • PubChem Compound Summary . Methyl 3-(4-bromophenyl)butanoate. National Center for Biotechnology Information.[2][3]

Sources

Technical Support Center: Troubleshooting Methyl 3-(4-bromophenyl)butanoate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when working with complex building blocks. Methyl 3-(4-bromophenyl)butanoate (CAS: 1021735-42-1) is a highly versatile scaffold, but it presents a unique set of steric challenges.

The molecule features a


-branched stereocenter (C3) containing both a methyl group and a 4-bromophenyl ring. This dense structural node creates significant steric hindrance that physically blocks nucleophilic trajectories at the adjacent ester (C1) and 

-carbon (C2). Furthermore, the overall molecular volume of this tail can impede catalyst turnover during highly congested cross-coupling reactions at the para-bromide.

This guide provides field-proven, self-validating protocols and the mechanistic causality required to overcome these steric bottlenecks.

Module 1: Enolate -Alkylation (The C2 Bottleneck)

Q: Why am I getting <20% yield and recovering starting material when attempting to alkylate the


-position (C2) using LDA and an alkyl halide? 

The Causality: The issue is a combination of enolate aggregation and severe steric shielding. When the lithium enolate of Methyl 3-(4-bromophenyl)butanoate forms, it does not exist as a free monomer; it forms tightly bound aggregates (often tetramers or solvated dimers) 1. The bulky C3 stereocenter physically blocks the Bürgi-Dunitz approach trajectory for the incoming electrophile. To overcome this, you must disrupt the enolate aggregates to form highly reactive solvent-separated ion pairs using a strongly coordinating polar aprotic additive like DMPU 2.

G Start Methyl 3-(4-bromophenyl)butanoate Enolate Lithium Enolate (C2) Sterically Shielded by C3 Start->Enolate LDA, -78°C Agg Enolate Aggregation (Low Reactivity Tetramers) Enolate->Agg Default State DMPU Add DMPU Additive (Breaks Aggregates) Agg->DMPU Additive Prod Successful Alpha-Alkylation DMPU->Prod Electrophile

Fig 1: DMPU overcomes enolate aggregation caused by C3 steric shielding to enable alkylation.

Protocol 1: DMPU-Accelerated -Alkylation

Self-Validating System: This protocol relies on visual cues to confirm deprotonation and deaggregation.

  • Enolate Formation: In an oven-dried flask under argon, add diisopropylamine (1.1 eq) to anhydrous THF (0.2 M). Cool to -78 °C. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 min.

  • Substrate Addition: Add a solution of Methyl 3-(4-bromophenyl)butanoate (1.0 eq) in THF dropwise over 15 minutes. Validation: The solution will turn pale yellow, confirming enolate generation. Stir at -78 °C for 1 hour.

  • Deaggregation: Add anhydrous DMPU (2.0 eq) dropwise. Validation: The reaction mixture will become slightly more vibrant in color, indicating the shift to highly reactive solvent-separated ion pairs. Stir for 20 minutes.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 eq) neat. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C over 2 hours.

  • Quench: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc, wash extensively with water (to remove DMPU) and brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.

Module 2: Ester Amidation (Nucleophilic Acyl Substitution)

Q: Standard amidation conditions (amine + heat, or saponification followed by HATU coupling) are yielding complex mixtures or failing entirely. How can I directly amidate this ester?

The Causality: The


-branching of the ester creates a dense steric canopy that prevents standard, unactivated amines from attacking the carbonyl carbon. Standard amines lack the thermodynamic driving force to overcome this activation barrier. By utilizing Weinreb amidation conditions—pre-reacting the amine with trimethylaluminum (AlMe

)—you generate a highly nucleophilic dimethylaluminum amide complex. This complex possesses the necessary reactivity to force the substitution, driving the reaction to completion 3.
Table 1: Comparative Yields for Ester Amidation of -Branched Substrates
MethodReagentsTemp (°C)Time (h)Conversion/Yield (%)
Direct ThermalAmine (neat)12024< 5% (Recovered SM)
Two-Step (Saponification)1. LiOH, 2. HATU/DIPEA251845% (Sluggish coupling)
AlMe

-Mediated
Amine, AlMe

, DCE
80 3 > 90% (Complete)
Protocol 2: AlMe -Mediated Direct Amidation

Self-Validating System: Gas evolution acts as an internal stoichiometric monitor.

  • Activation: In a dry flask under argon, dissolve the desired amine (1.5 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Cool to 0 °C.

  • Complex Formation: Carefully add AlMe

    
     (1.5 eq, 2.0 M in toluene) dropwise. Validation: Vigorous methane gas evolution will occur immediately. Wait until gas evolution ceases completely, then warm to room temperature and stir for 30 minutes.
    
  • Coupling: Add Methyl 3-(4-bromophenyl)butanoate (1.0 eq) in one portion. Heat the reaction to 80 °C (reflux) for 2-4 hours. Monitor by TLC until the ester is consumed.

  • Quench (Critical Safety Step): Cool to 0 °C. Danger: Unreacted AlMe

    
     is highly pyrophoric. Quench very slowly by dropwise addition of 1M HCl until gas evolution completely stops. Add saturated Rochelle's salt solution and stir vigorously for 1 hour to break the aluminum emulsion. Extract with DCM.
    

Module 3: Palladium-Catalyzed Cross-Coupling

Q: I am trying to perform a Buchwald-Hartwig amination on the aryl bromide, but the reaction stalls at 50% conversion despite the bromide being at the para position.

The Causality: Although the bromide is para to the chiral center, the overall volume and conformational flexibility of the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-branched ester tail creates a congested catalytic pocket. This primarily hinders the reductive elimination step, causing the catalyst to stall. Transitioning to a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos solves this. The extreme steric bulk of XPhos ensures the formation of a highly active monoligated 

species, accelerating oxidative addition. Crucially, the steric pressure exerted by the ligand forces the two coupling partners together, artificially accelerating reductive elimination despite the substrate's bulk 4.

G Pd0 L1Pd(0) Active Species (XPhos Ligand) OA Oxidative Addition (Aryl Bromide) Pd0->OA TM Amine Coordination & Deprotonation OA->TM RE Reductive Elimination (Steric Bottleneck) TM->RE Hindered by bulky tail RE->Pd0 Catalyst Turnover Prod Coupled Product RE->Prod Forced by XPhos bulk

Fig 2: XPhos ligand bulk forces reductive elimination, overcoming steric hindrance of the ester tail.

Table 2: Ligand Performance in Buchwald-Hartwig Amination of Bulky Aryl Bromides
LigandPhosphine TypeL:Pd RatioOxidative AdditionReductive EliminationYield (%)
PPh

Monodentate2:1SlowStalled< 10%
dppfBidentate1:1ModerateSluggish35%
XPhos Dialkylbiaryl 1:1 Fast (

)
Accelerated > 95%
Protocol 3: XPhos-Mediated Buchwald-Hartwig Amination

Self-Validating System: Colorimetric transition confirms active catalyst generation.

  • Setup: In a glovebox (or using standard Schlenk technique), charge an oven-dried vial with Methyl 3-(4-bromophenyl)butanoate (1.0 eq), the amine (1.2 eq), Pd

    
    (dba)
    
    
    
    (2 mol%), XPhos (8 mol%), and Cs
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: Add anhydrous, rigorously degassed 1,4-Dioxane (0.15 M). Seal the vial with a PTFE septum cap.

  • Reaction: Heat at 100 °C for 12 hours. Validation: Within the first 30 minutes, the reaction should transition from the dark purple/red of Pd

    
    (dba)
    
    
    
    to a reddish-brown homogeneous or finely suspended mixture, indicating the formation of the active
    
    
    species.
  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate for flash chromatography.

References
  • Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles Source: Beilstein Journal of Organic Chemistry (beilstein-journals.org) URL:[Link]

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A Source: PMC / National Institutes of Health (nih.gov) URL:[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews (acs.org) URL:[Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings Source: ChemRxiv (chemrxiv.org) URL:[Link]

Sources

Validation & Comparative

Publish Comparison Guide: 13C NMR Chemical Shifts for Methyl 3-(4-bromophenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Methyl 3-(4-bromophenyl)butanoate (CAS: 1021735-42-1) is a critical intermediate in the synthesis of chiral


-aryl-GABA analogs (e.g., Baclofen derivatives) and non-steroidal anti-inflammatory drugs (NSAIDs). For researchers and drug development professionals, precise structural characterization of this molecule is paramount, particularly when differentiating it from des-bromo impurities or hydrolysis byproducts (acids).

This guide provides an authoritative technical comparison of the 13C NMR spectral performance of this compound against its non-brominated analog (Methyl 3-phenylbutanoate) and across different solvent systems. By analyzing these "alternatives," we establish a self-validating protocol for structural confirmation.

Key Technical Specifications
  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
  • Molecular Weight: 257.13 g/mol

  • Key Diagnostic Feature: The "Heavy Atom Effect" of the 4-bromo substituent, causing a distinct upfield shift of the ipso-carbon (~120 ppm) compared to the chloro- or fluoro- analogs.

Structural Analysis & Theoretical Prediction

Before interpreting the spectrum, we must map the carbon environments.[1] The molecule possesses a chiral center at C3 , rendering the methylene protons at C2 diastereotopic in 1H NMR, though this often averages in 13C NMR unless high-field resolution is used.

Carbon Environment Mapping
  • Carbonyl (C1): Deshielded ester carbonyl.

  • Alpha-Methylene (C2): Shielded aliphatic CH

    
    .
    
  • Beta-Methine (C3): Benzylic CH, sensitive to ring electronics.

  • Gamma-Methyl (C4): Terminal methyl group.

  • Methoxy (OMe): Characteristic ester methyl.

  • Aromatic Ring: Para-substituted pattern (4 signals expected due to symmetry: 2 quaternary, 2 CH sets).

Diagram 1: Assignment Logic Flow (DEPT-135)

This diagram illustrates the logical workflow to distinguish the aliphatic carbons using DEPT-135, a critical step for verifying the butane backbone.

NMR_Assignment_Logic Start Unknown Peak in Aliphatic Region (10 - 60 ppm) DEPT_Check Check DEPT-135 Phase Start->DEPT_Check Positive Positive Phase (+) DEPT_Check->Positive Up Negative Negative Phase (-) DEPT_Check->Negative Down Absent Absent (Quaternary) DEPT_Check->Absent No Signal CH_CH3 CH or CH3 Positive->CH_CH3 Assign_C2 Assign to C2 (Alpha-CH2) ~41-42 ppm Negative->Assign_C2 Assign_C4 Assign to C4 (Methyl) ~21-22 ppm CH_CH3->Assign_C4 High Field (<30 ppm) Assign_C3 Assign to C3 (Benzylic CH) ~36-37 ppm CH_CH3->Assign_C3 Mid Field (30-45 ppm) Assign_OMe Assign to OMe (Methoxy) ~51-52 ppm CH_CH3->Assign_OMe Low Field (>50 ppm) CH2 CH2 (Methylene)

Caption: Logic flow for distinguishing C2, C3, C4, and OMe signals using DEPT-135 phasing.

Comparative Performance Guide

This section compares the target product's spectral data against key alternatives to provide context for quality control.

Comparison A: Substituent Effects (Target vs. Unsubstituted Analog)

Objective: Isolate the electronic impact of the Bromine atom. This is crucial when monitoring the synthesis from a non-brominated precursor or checking for debromination side-reactions.

Table 1: 13C NMR Shift Comparison (CDCl


, 100 MHz) 
Carbon PositionMethyl 3-(4-bromophenyl)butanoate (Target)Methyl 3-phenylbutanoate (Alternative)Shift Difference (

)
Mechanistic Insight
C1 (C=O) 172.3 ppm 172.9 ppm-0.6Minimal inductive effect at 4-bond distance.
C1' (Ar-Ipso) 143.8 ppm 145.7 ppm-1.9Inductive withdrawal by Br affects para-position (C1').
C2' (Ar-Ortho) 128.5 ppm 128.5 ppm0.0Ortho to alkyl chain; minimal Br effect.
C3' (Ar-Meta) 131.6 ppm 126.4 ppm+5.2 Diagnostic: Ortho to Br is strongly deshielded.
C4' (Ar-Para) 120.5 ppm 126.8 ppm-6.3 Diagnostic: Heavy Atom Effect (Br) shields the attached carbon.
OMe 51.7 ppm 51.6 ppm+0.1Insulated from aromatic ring.
C2 (CH

)
41.2 ppm 41.6 ppm-0.4Slight shielding due to changed ring electronics.
C3 (CH) 35.9 ppm 36.5 ppm-0.6Benzylic position senses ring electron density.
C4 (CH

)
21.6 ppm 21.8 ppm-0.2Minimal effect.

Note: Data synthesized from experimental values of ethyl analogs and substituent increment principles [1][2][3].

Comparison B: Solvent System Performance (CDCl vs. DMSO-d )

Objective: Determine the optimal solvent for resolution.

  • CDCl

    
    :  Preferred for routine analysis. Sharp peaks, but potential overlap of solvent triplet (77.16 ppm) with critical intermediates is rare here.
    
  • DMSO-d

    
    :  Essential if the free acid (hydrolysis impurity) is suspected, as it prevents dimerization shifts. However, the high viscosity broadens signals slightly.
    
    • Shift Effect: Expect a general deshielding of polar groups (C=O, OMe) by +0.5 to +1.5 ppm in DMSO due to dipole-dipole interactions.

Experimental Protocol: High-Fidelity Acquisition

To replicate the data above and ensure "Trustworthiness" in your dataset, follow this self-validating protocol.

Reagents & Preparation
  • Analyte: 30-50 mg of Methyl 3-(4-bromophenyl)butanoate.

  • Solvent: 0.6 mL CDCl

    
     (99.8% D) + 0.03% v/v TMS.
    
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (400 MHz Base)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): 2.0 seconds. Rationale: Ensure quaternary carbons (C1, C1', C4') relax sufficiently for integration accuracy, though 13C is rarely quantitative.

  • Scans (NS): Minimum 256 (for 30 mg sample) to resolve the low-intensity quaternary C-Br peak at ~120 ppm.

  • Spectral Width: 240 ppm (to capture C=O at 172 and avoid folding).

Diagram 2: Synthesis & Impurity Pathway

This diagram highlights where the target compound sits in the synthesis pipeline and which impurities (Acid, Des-bromo) to watch for in the NMR.[1]

Synthesis_Pathway Precursor 4-Bromobenzaldehyde Step1 Reaction: Reformatsky / Horner-Wadsworth-Emmons Precursor->Step1 Intermediate (E)-Methyl 3-(4-bromophenyl)acrylate (Unsaturated Impurity) Step1->Intermediate Step2 Asymmetric Hydrogenation (Cat: Rh/Ru) Intermediate->Step2 Product Methyl 3-(4-bromophenyl)butanoate (TARGET) Step2->Product Impurity1 Des-bromo Analog (Over-reduction) Step2->Impurity1 Pd/C (Avoid) Impurity2 Hydrolysis Product (Acid) Product->Impurity2 H2O/Base

Caption: Synthesis pathway showing the origin of critical impurities detectable by 13C NMR.

Detailed Peak Assignment (Self-Validation)

When analyzing your spectrum, use this checklist to validate the structure. If these specific chemical shift relationships are not met, the sample purity or identity is suspect.

  • The "Heavy Atom" Check (120.5 ppm):

    • Locate the aromatic region (120-145 ppm).

    • Identify the quaternary carbon at the highest field (lowest ppm) within this region.

    • Validation: If this peak is at ~132 ppm instead of ~120 ppm, you likely have the chloro -analog or the des-bromo (phenyl) analog. The Br atom shields the attached carbon significantly [4].[2]

  • The "Meta-Deshielding" Check (131.6 ppm):

    • The C-H carbons ortho to the bromine (meta to the butane chain) should be the most deshielded aromatic C-H signals.

    • Validation: These should appear as a high-intensity signal (representing 2 carbons) around 131-132 ppm.

  • The "Ester" Anchor (172.3 ppm & 51.7 ppm):

    • Confirm the presence of the carbonyl at ~172 ppm and the methoxy at ~51 ppm.

    • Validation: If the carbonyl shifts to ~178 ppm and the methoxy signal (51 ppm) is missing, the ester has hydrolyzed to the carboxylic acid .

References

  • OrgSyn. (2010). Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate. Organic Syntheses, 87, 26. Link

  • PubChem. (2025).[3] Methyl 3-phenylbutanoate Spectral Data. National Library of Medicine. Link

  • Heriot-Watt University. (2024). 13C NMR Spectroscopy: Substituent Effects and Rules. Department of Chemistry Guides. Link

  • StackExchange Chemistry. (2018). Assigning the 13C NMR spectrum of bromobenzene: The Heavy Atom Effect. Link

  • BenchChem. (2025). Comparative Guide to DMSO-d6 and CDCl3 in NMR. Link

Sources

Comparative Guide: FTIR Analysis of Methyl 3-(4-bromophenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Context & Technical Scope

In the synthesis of chiral pharmaceutical intermediates, Methyl 3-(4-bromophenyl)butanoate serves as a critical building block, particularly for GABA analogues and phenyl-ring substituted derivatives. Its purity is paramount, as the presence of unreacted precursors or de-halogenated byproducts can compromise downstream enantioselective catalysis.

This guide evaluates the diagnostic performance of FTIR spectroscopy for verifying the identity and purity of Methyl 3-(4-bromophenyl)butanoate. Unlike Mass Spectrometry (MS) or NMR, which are resource-intensive, FTIR offers a rapid, self-validating method for real-time reaction monitoring (esterification completion) and raw material qualification.

We compare the target compound against its two most critical "alternatives" (impurities/analogs) encountered during development:

  • The Precursor: 3-(4-bromophenyl)butanoic acid (monitoring reaction completion).

  • The Structural Analog: Methyl 3-phenylbutanoate (monitoring de-halogenation side reactions).

Part 2: Comparative Spectral Analysis

The "Fingerprint" Logic

The FTIR spectrum of Methyl 3-(4-bromophenyl)butanoate is defined by the intersection of three chemical moieties: the Methyl Ester , the Alkyl Backbone , and the Para-Brominated Aromatic Ring .

Target vs. Precursor (The Acid)

The most common critical quality attribute (CQA) is the absence of the starting carboxylic acid.

  • Mechanism: Esterification replaces the hydroxyl (-OH) group with a methoxy (-OCH₃) group.

  • Diagnostic Shift: The broad, chaotic O-H stretching envelope of the acid (2500–3300 cm⁻¹) must disappear, replaced by the cleaner aliphatic C-H stretches of the ester. Simultaneously, the Carbonyl (C=O) frequency shifts upward due to the removal of hydrogen-bond dimerization.

Target vs. Analog (The De-brominated Impurity)

In metal-catalyzed cross-couplings, accidental de-halogenation can occur.

  • Mechanism: Loss of the heavy Bromine atom changes the reduced mass of the ring system.

  • Diagnostic Shift: The C-Br stretch and specific para-substitution bending modes are lost. The substitution pattern changes from para (1,4-disubstituted) to mono-substituted, altering the Out-of-Plane (OOP) bending region significantly.

Characteristic Peak Assignments

The following table synthesizes experimental data from analogous aryl esters and theoretical group frequencies.

Functional GroupVibration ModeTarget: Methyl 3-(4-bromophenyl)butanoate Precursor: 3-(4-bromophenyl)butanoic acid Analog: Methyl 3-phenylbutanoate
Carbonyl C=O[1] Stretch1735 – 1745 cm⁻¹ (Sharp, Ester)1700 – 1715 cm⁻¹ (Broad, Dimer)1735 – 1745 cm⁻¹
Hydroxyl O-H StretchAbsent 2500 – 3300 cm⁻¹ (Very Broad)Absent
Ester C-O C-O-C Stretch1160 – 1200 cm⁻¹ (Strong)1210 – 1320 cm⁻¹ (C-O Acid)1160 – 1200 cm⁻¹
Aromatic Ring C-H OOP Bend815 – 840 cm⁻¹ (Strong, para-sub)815 – 840 cm⁻¹ (para-sub)690 & 750 cm⁻¹ (Strong, mono-sub)
Halogen Aryl C-Br1070 – 1080 cm⁻¹ (In-plane)1070 – 1080 cm⁻¹Absent
Methyl Group O-CH₃ Stretch~2950 cm⁻¹ (Distinct shoulder)Absent~2950 cm⁻¹

Technical Insight: The "Rule of Three" for esters dictates strong bands at ~1740, ~1200, and ~1100 cm⁻¹.[2] For the target compound, the C-Br band often overlaps or sits on the shoulder of the lower ester bands, requiring careful baseline correction for quantification.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility, this protocol uses Attenuated Total Reflectance (ATR) , which eliminates path-length errors common in transmission IR.

Methodology: ATR-FTIR Analysis

Reagents & Equipment:

  • FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol (for cleaning).

  • Reference Standard: Methyl 3-(4-bromophenyl)butanoate (>98% purity by HPLC).

Step-by-Step Workflow:

  • System Blanking:

    • Clean crystal with isopropanol; dry with lint-free tissue.

    • Collect background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.

    • Validation: Ensure background energy curve shows no contamination peaks (e.g., silicone oil or proteins).

  • Sample Application:

    • Place 10–20 mg (or 10 µL if liquid) of the sample onto the crystal center.

    • Apply pressure using the anvil until the force gauge reads 80–100 (optimal contact).

    • Causality: Insufficient pressure leads to weak signal-to-noise ratio; excessive pressure on solids can damage ZnSe crystals (Diamond is preferred).

  • Data Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Scans: 32 (Routine) or 64 (High Precision).

    • Resolution: 4 cm⁻¹.

  • Data Processing (The Decision Logic):

    • Baseline Correct: Automatic or rubber-band method.

    • Normalize: Normalize to the C=O peak (set to 1.0 absorbance) for easy overlay comparison.

    • Compare: Overlay with Reference Standard.

Part 4: Visualization & Decision Logic

The following diagram illustrates the Quality Control decision tree derived from the spectral data.

QC_Workflow Start Acquire Sample Spectrum (ATR-FTIR) Check_OH Check 2500-3300 cm⁻¹ (Broad O-H Band?) Start->Check_OH Check_CO Check Carbonyl Shift (>1730 cm⁻¹?) Check_OH->Check_CO Band Absent Result_Acid FAIL: Residual Acid Precursor (Incomplete Reaction) Check_OH->Result_Acid Band Present Check_Fingerprint Check Fingerprint (815-840 cm⁻¹ & 1075 cm⁻¹) Check_CO->Check_Fingerprint >1730 cm⁻¹ Check_CO->Result_Acid <1720 cm⁻¹ Result_Analog FAIL: De-brominated Analog (Side Reaction) Check_Fingerprint->Result_Analog Missing 815/1075 cm⁻¹ or Present 690/750 cm⁻¹ Result_Pass PASS: Methyl 3-(4-bromophenyl)butanoate Confirmed Identity Check_Fingerprint->Result_Pass Pattern Matches Ref

Figure 1: FTIR-based Quality Control Decision Tree for Methyl 3-(4-bromophenyl)butanoate synthesis.

References

  • Spectroscopy Online. (2018). The C=O[2][3][4] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Provides synthesis and characterization of the ethyl ester/acid analogs). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl and Aryl Halides. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

A Comparative Analysis of the Reactivity of Methyl 3-(4-bromophenyl)butanoate and its Ethyl Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of organic synthesis and drug development, the choice between structurally similar starting materials can have profound implications for reaction efficiency, yield, and ultimately, the economic viability of a synthetic route. This guide provides a detailed comparison of the reactivity of Methyl 3-(4-bromophenyl)butanoate and its ethyl analog, Ethyl 3-(4-bromophenyl)butanoate. By examining the subtle yet significant differences imparted by the methyl versus the ethyl ester group, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Structural Overview and Physicochemical Properties

Methyl 3-(4-bromophenyl)butanoate and Ethyl 3-(4-bromophenyl)butanoate share the same core structure: a butanoate backbone with a 4-bromophenyl substituent at the 3-position. The key distinction lies in the alcohol moiety of the ester functional group—a methyl group in the former and an ethyl group in the latter. This seemingly minor variation influences their physical properties and, more importantly, their chemical reactivity.

PropertyMethyl 3-(4-bromophenyl)butanoateEthyl 3-(4-bromophenyl)butanoate
Molecular Formula C₁₁H₁₃BrO₂[1]C₁₂H₁₅BrO₂[2]
Molecular Weight 257.12 g/mol [1]271.15 g/mol [2]
Appearance Solid[3]Not explicitly stated, but likely a liquid or low-melting solid

Comparative Reactivity Analysis: Theoretical and Practical Considerations

The reactivity of esters is primarily governed by two key factors: electronic effects and steric hindrance at the carbonyl carbon.[4][5][6] These factors play a crucial role in nucleophilic acyl substitution reactions, such as hydrolysis and transesterification, which are common transformations for these molecules.

Electronic Effects

The electronic influence of the alkyl group (methyl vs. ethyl) on the ester's reactivity is generally considered to be minimal. Both methyl and ethyl groups are electron-donating through an inductive effect.[7] This effect slightly destabilizes the partial positive charge on the carbonyl carbon, making it marginally less electrophilic. The difference in the inductive effect between a methyl and an ethyl group is negligible and is unlikely to be a major determinant of reactivity differences.

Steric Hindrance

The most significant factor influencing the differential reactivity of these two analogs is steric hindrance.[6][8] The ethyl group is larger than the methyl group, presenting a greater steric barrier to the approach of a nucleophile to the electrophilic carbonyl carbon.[6][9] This increased steric bulk in the ethyl analog is expected to result in a slower reaction rate for nucleophilic acyl substitution reactions compared to the methyl analog.

This principle is well-established in organic chemistry. For instance, in reactions like the Sₙ2 mechanism, which is sensitive to steric crowding, less hindered substrates react more rapidly.[5] While ester hydrolysis and transesterification proceed through a tetrahedral intermediate rather than a direct Sₙ2 displacement, the initial nucleophilic attack is similarly affected by steric hindrance around the carbonyl group.

Experimental Evidence and Protocols

Experimental Workflow for Comparative Hydrolysis

The following workflow can be employed to empirically determine the relative reactivity of the methyl and ethyl analogs.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Data Analysis start Prepare equimolar solutions of Methyl and Ethyl esters rxn_methyl Initiate hydrolysis of Methyl 3-(4-bromophenyl)butanoate start->rxn_methyl Combine with NaOH solution rxn_ethyl Simultaneously initiate hydrolysis of Ethyl 3-(4-bromophenyl)butanoate under identical conditions start->rxn_ethyl Combine with NaOH solution reagents Prepare identical solutions of NaOH in a suitable solvent (e.g., MeOH/H₂O) reagents->rxn_methyl reagents->rxn_ethyl monitoring Monitor reaction progress at regular intervals (TLC, LC-MS, or GC-MS) rxn_methyl->monitoring rxn_ethyl->monitoring quench Quench aliquots at each time point monitoring->quench analysis Quantify the disappearance of starting material and appearance of 3-(4-bromophenyl)butanoic acid quench->analysis comparison Plot concentration vs. time to determine initial reaction rates and compare analysis->comparison

Caption: Comparative Experimental Workflow for Hydrolysis.

Detailed Protocol: Base-Catalyzed Hydrolysis

This protocol is adapted from the hydrolysis of (S)-Ethyl 3-(4-bromophenyl)butanoate.[10][11]

Materials:

  • Methyl 3-(4-bromophenyl)butanoate

  • Ethyl 3-(4-bromophenyl)butanoate

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, for workup)

  • Ethyl Acetate (EtOAc, for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates

  • Appropriate analytical instrumentation (LC-MS or GC-MS)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve an equal molar amount (e.g., 10 mmol) of Methyl 3-(4-bromophenyl)butanoate and Ethyl 3-(4-bromophenyl)butanoate in a mixture of MeOH and H₂O (e.g., 4:1 v/v, 50 mL).

  • Initiation: To each flask, add an equimolar amount of a freshly prepared aqueous solution of NaOH (e.g., 20 mmol in 10 mL H₂O) at a controlled temperature (e.g., 50 °C).[10] Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a dilute HCl solution and extract with EtOAc. Analyze the organic layer by TLC or inject into an LC-MS or GC-MS to determine the ratio of starting material to product.

  • Workup (upon completion): Once the reaction is deemed complete by the monitoring technique, cool the reaction mixture to room temperature. Acidify with dilute HCl until the pH is acidic.

  • Extraction: Extract the aqueous mixture with EtOAc (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(4-bromophenyl)butanoic acid.

  • Analysis: Purify the product if necessary (e.g., by crystallization or chromatography) and determine the yield for each reaction. Compare the reaction times and yields to assess the relative reactivity.

Expected Outcomes and Mechanistic Rationale

Based on the principle of steric hindrance, it is hypothesized that the hydrolysis of Methyl 3-(4-bromophenyl)butanoate will proceed at a faster rate than that of Ethyl 3-(4-bromophenyl)butanoate.

The mechanism for base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxide leaving group (methoxide or ethoxide).

G Ester R-C(=O)-OR' Tetrahedral Intermediate R-C(O⁻)(OH)-OR' Ester->Tetrahedral Intermediate Nucleophilic Attack Nucleophile ⁻OH Nucleophile->Tetrahedral Intermediate Carboxylate R-C(=O)O⁻ Tetrahedral Intermediate->Carboxylate Collapse & Loss of Leaving Group Alcohol R'OH Tetrahedral Intermediate->Alcohol

Caption: General Mechanism of Base-Catalyzed Ester Hydrolysis.

The larger ethyl group in Ethyl 3-(4-bromophenyl)butanoate will sterically hinder the initial approach of the hydroxide nucleophile to the carbonyl carbon more than the smaller methyl group in the methyl analog. This will result in a higher activation energy for the formation of the tetrahedral intermediate and consequently, a slower overall reaction rate.

Conclusion and Recommendations

For researchers and drug development professionals, the choice between Methyl 3-(4-bromophenyl)butanoate and its ethyl analog should be guided by the specific requirements of the synthetic step.

  • For reactions where a higher reaction rate is desired , such as in rapid screening or high-throughput synthesis, Methyl 3-(4-bromophenyl)butanoate is the recommended choice due to the lower steric hindrance around the ester carbonyl.

  • In situations where a slightly slower and potentially more controlled reaction is acceptable, or if the ethyl analog is more readily available or cost-effective, Ethyl 3-(4-bromophenyl)butanoate remains a viable option.

It is strongly recommended that for any critical synthetic application, a preliminary comparative experiment, as outlined above, be conducted to empirically determine the optimal substrate and reaction conditions for the specific transformation being undertaken. This data-driven approach will ensure the most efficient and robust synthetic route is developed.

References

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. [Link]

  • 4 - Organic Syntheses Procedure. [Link]

  • 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry. [Link]

  • Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki. [Link]

  • Steric and electronic effects in SN2 reactions | Request PDF - ResearchGate. [Link]

  • Trying to understand relative reactivity of carboxylic acid derivatives - confused about why esters are more electrophilic than amides : r/chemhelp - Reddit. [Link]

  • Steric Hindrance: Definition, Factors, & Examples - Chemistry Learner. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. [Link]

  • Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry - Reddit. [Link]

  • ethyl (3S)-3-(4-bromophenyl)butanoate | C12H15BrO2 | CID 81513824 - PubChem. [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed. [Link]

  • A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives - Der Pharma Chemica. [Link]

  • Video: Steric Hindrance Effect | Definition, Factors & Examples - Study.com. [Link]

  • What is Methyl Butanoate Acid hydrolysis equation (also names of substances formed with simplified v structural formulas)? - Quora. [Link]

  • EP1268400B1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)
  • Methyl 3-(4-bromophenyl)butanoate (C11H13BrO2) - PubChemLite. [Link]

  • Ethyl 4-(3-bromophenyl)butanoate | C12H15BrO2 | CID 11492759 - PubChem. [Link]

  • Structural Effect on the Base-Catalyzed Hydrolysis of (E) Methyl 3-Carboxy-4-Aryl-3-Butenoate Hemiesters, and the Isomeric (E) 3 - Journal of American Science. [Link]

  • 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. [Link]

  • hydrolysis of esters - Chemguide. [Link]

  • Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. [Link]

  • Hydrolysis of ester that carry alkyl bromide | ResearchGate. [Link]

  • Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production - MDPI. [Link]

  • Advanced Transesterification Techniques in Biodiesel Production: Catalysts, Reactors & Efficiency 2025 - Technoilogy. [Link]

  • Transesterification with heterogeneous catalyst in production of biodiesel: A Review - JOCPR. [Link]

  • Chiral ester synthesis by transesterification - Organic Chemistry Portal. [Link]

  • Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw - E3S Web of Conferences. [Link]

  • Basic transesterification - YouTube. [Link]

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Reference Standard Qualification Guide: Methyl 3-(4-bromophenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Methyl 3-(4-bromophenyl)butanoate (CAS: Analogous to 1095276-68-8 Ethyl ester) is a critical chiral building block, primarily utilized in the synthesis of GABA-B receptor agonists (e.g., Bromo-Baclofen analogs) and as a scaffold for Suzuki-Miyaura cross-coupling reactions due to the aryl bromide functionality.

For drug development professionals, the primary challenge with this compound is the absence of pharmacopeial (USP/EP) Certified Reference Materials (CRMs) . Most commercially available options are "Reagent Grade" or "Building Block" standards, often lacking rigorous chiral purity data or absolute content quantification.

The Core Directive: This guide establishes a self-validating workflow to elevate a commercial reagent to a Primary Reference Standard using Quantitative NMR (qNMR) and Chiral HPLC . This "In-House Qualification" strategy is compliant with ICH Q7 (GMP for APIs) and ICH Q11 (Development and Manufacture of Drug Substances) principles for critical intermediates.

Technical Comparison: Standard Grades

When sourcing this material, researchers encounter three distinct tiers of quality. Understanding the limitations of each is vital for experimental reproducibility.

FeatureTier 1: Commercial Reagent Tier 2: Vendor "Analytical Standard" Tier 3: In-House Qualified Primary Standard
Source Catalog Chemical Vendors (e.g., BLDPharm, AChemBlock)Specialized Standard ProvidersGenerated via Protocol A (Below)
Purity Claim >95% or >97% (Area%)>98% (Area%)Abs. Content (w/w%) via qNMR
Chiral Purity Often unspecified or Racemicsometimes specified (>99% ee)Validated >99.5% ee
Identity Data 1H-NMR, MS (Generic)1H-NMR, HPLC, MS2D-NMR (HSQC/HMBC), qNMR, Chiral HPLC
Risk Profile High (Unknown enantiomeric excess)Moderate (Batch-specific variability)Low (Traceable & Defensible)
Best Use Rough synthesis scoutingRoutine retention time checksPotency assignment, Impurity markers
Critical Insight: The "Area%" Trap

Commercial Certificates of Analysis (CoAs) typically report purity by HPLC Area%. For Methyl 3-(4-bromophenyl)butanoate, this is insufficient because:

  • UV Response Factors: Impurities (e.g., des-bromo analogs) may have different extinction coefficients.

  • Stereochemistry: Achiral HPLC cannot distinguish the (S)-enantiomer (active) from the (R)-enantiomer (impurity). A 99% pure sample by achiral HPLC could be a 50:50 racemic mixture.

Qualification Workflow (Visualized)

The following diagram outlines the decision logic for qualifying an incoming batch of Methyl 3-(4-bromophenyl)butanoate.

QualificationWorkflow Start Incoming Material (Commercial Reagent) Identity Step 1: Identity Check (1H NMR + MS) Start->Identity ChiralScreen Step 2: Chiral Screen (Chiral HPLC) Identity->ChiralScreen Decision1 > 98% ee? ChiralScreen->Decision1 Purification Recrystallization (Heptane/IPA) Decision1->Purification No qNMR Step 3: Potency Assignment (qNMR w/ IS) Decision1->qNMR Yes Purification->ChiralScreen Re-test FinalStd Release as Primary Reference Standard qNMR->FinalStd

Figure 1: Logic flow for converting a commercial reagent into a qualified reference standard. Note the loop for purification if enantiomeric excess (ee) is insufficient.

Experimental Protocols

Protocol A: Absolute Purity via qNMR (The "Gold Standard")

Why this method? qNMR provides a direct mole-to-mole ratio measurement against a NIST-traceable internal standard, bypassing the need for a reference standard of the analyte itself.

Materials:

  • Analyte: Methyl 3-(4-bromophenyl)butanoate (~20 mg).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent) or Dimethyl sulfone. Selection Logic: 1,3,5-TMB provides a clean singlet at ~6.1 ppm, distinct from the analyte's aromatic region.

  • Solvent: CDCl3 (99.8% D) + TMS (0.05%).

Procedure:

  • Weighing: Accurately weigh ~20 mg of Analyte (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial using a micro-balance (readability 0.01 mg). Record weights to 5 decimal places.
  • Dissolution: Add 0.7 mL CDCl3 and vortex until fully dissolved. Transfer to a 5mm NMR tube.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): ≥ 60 seconds (Critical: Must be 
      
      
      
      of the slowest nucleus to ensure full relaxation).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known proton count) and the analyte's methyl ester singlet (~3.6 ppm, 3H) or the methyl doublet (~1.2 ppm, 3H).

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Purity (as decimal).
Protocol B: Chiral HPLC Assessment

Why this method? To quantify the enantiomeric excess (ee) and ensure the material is suitable for stereoselective synthesis.

Instrument: HPLC with UV/Vis or PDA detector (220 nm and 254 nm). Column: Chiralcel OJ-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm). Note: Organic Syntheses cites OJ-H for the ethyl analog; it is highly effective for phenyl-alkanoate derivatives.

Mobile Phase:

  • Solvent A: n-Heptane (or Hexane).

  • Solvent B: Isopropanol (IPA).

  • Ratio: 90:10 to 95:5 (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Sample Preparation:

  • Dissolve 1.0 mg of standard in 1.0 mL of Mobile Phase.

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor: < 1.5.

  • Confirmation: Inject a racemic mixture (if available) or a "spiked" sample to confirm separation of enantiomers.

Synthesis & Impurity Pathway (Visualized)

Understanding the origin of the material helps predict impurities. The most common synthesis involves the asymmetric conjugate addition of an arylboronic acid to a crotonate ester.

SynthesisPathway SM1 4-Bromophenylboronic acid Catalyst Rh(I) / Chiral Ligand (Asymmetric Addition) SM1->Catalyst Impurity1 Impurity A: Des-bromo analog (Protodeboronation) SM1->Impurity1 Side Rxn Impurity2 Impurity B: Homocoupling Dimer (Biaryl) SM1->Impurity2 Side Rxn SM2 Methyl crotonate SM2->Catalyst Product Methyl 3-(4-bromophenyl)butanoate (Target) Catalyst->Product Impurity3 Impurity C: (R)-Enantiomer (Catalyst Slippage) Catalyst->Impurity3 Stereo Error

Figure 2: Synthesis pathway highlighting potential impurities. Impurity A and B must be checked via Achiral HPLC/MS; Impurity C via Chiral HPLC.

Qualification Data Summary (Template)

When documenting your "In-House Reference Standard," generate a report containing this data table.

Test ParameterMethodAcceptance CriteriaTypical Result (High Quality)
Appearance VisualWhite to off-white solidOff-white crystalline solid
Identification 1H NMR (CDCl3)Conforms to structureConforms (δ 7.40, 7.10, 3.60, 3.25, 2.60, 1.30)
Mass Spectrometry LC-MS (ESI+)[M+H]+ or [M+NH4]+ matches257/259 (Br isotope pattern)
Chiral Purity Chiral HPLC≥ 99.0% ee99.4% ee
Chemical Purity HPLC (C18)≥ 98.0% Area99.1% Area
Residual Solvents GC-Headspace< ICH Q3C Limits< 500 ppm (Heptane/EtOAc)
Assay (Potency) qNMR Report Value (w/w%) 98.7% w/w

References

  • Organic Syntheses , "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid". Organic Syntheses, 2018, 95, 328-344.[1] (Provides foundational synthesis and analytical methods for the ethyl ester analog).

  • ICH Guidelines , "Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients". International Council for Harmonisation. (Defines requirements for reference standards in Section 11.1).

  • Pauli, G. F., et al. , "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. (Validates qNMR methodology).

  • PubChem , "Methyl 3-(4-bromophenyl)butanoate Compound Summary". National Library of Medicine.

Sources

Enantiomeric Resolution of Methyl 3-(4-bromophenyl)butanoate: A Comparative Guide to Polysaccharide-Based Chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and purification of


-aryl esters are foundational to modern drug development, as these motifs frequently serve as precursors for active pharmaceutical ingredients (APIs). Methyl 3-(4-bromophenyl)butanoate presents a classic chiral resolution challenge: its stereocenter at the C3 position is flanked by a highly polarizable 4-bromophenyl group, a flexible acetate chain, and a compact methyl group.

As a Senior Application Scientist, I have found that relying on trial-and-error for chiral method development is inefficient. Instead, understanding the exact causality behind chiral recognition allows us to select the optimal Chiral Stationary Phase (CSP). This guide objectively compares the performance of industry-standard polysaccharide-based CSPs, providing the mechanistic rationale and self-validating protocols necessary to achieve baseline enantioseparation.

Mechanistic Rationale: The Causality of Chiral Recognition

To separate the


 and 

enantiomers of methyl 3-(4-bromophenyl)butanoate, the system must satisfy the three-point interaction model . Polysaccharide phenylcarbamate columns achieve this through a combination of structural helical cavities and specific chemical binding sites [1, 2].
  • Hydrogen Bonding (Primary Driver): The carbonyl oxygen of the analyte's ester group acts as a hydrogen-bond acceptor, interacting with the secondary amine (NH) of the CSP's carbamate linker. Normal-phase chromatography (using non-polar solvents like hexane) is strictly required to prevent solvent competition at these critical H-bond sites.

  • 
     Stacking (Secondary Driver):  The 4-bromophenyl ring of the analyte engages in 
    
    
    
    interactions with the phenyl rings of the CSP. The heavy bromine atom increases the polarizability of the analyte's aromatic ring, making it highly sensitive to the electron density of the CSP's stationary phase.
  • Steric Inclusion (Discriminator): The amylose or cellulose polymer backbone forms a chiral helical groove. The differential spatial arrangement of the C3-methyl vs. the 4-bromophenyl group dictates how deeply each enantiomer can penetrate this chiral cavity [3].

Mechanism Analyte Analyte Methyl 3-(4-bromophenyl) butanoate HBond Hydrogen Bonding (Carbonyl ··· NH) Analyte->HBond PiPi π-π Stacking (4-Bromophenyl ··· Phenyl) Analyte->PiPi Steric Steric Inclusion (Helical Cavity Fit) Analyte->Steric CSP Chiral Selector Polysaccharide Phenylcarbamate HBond->CSP PiPi->CSP Steric->CSP

Caption: The 3-point chiral recognition mechanism between the analyte and the polysaccharide CSP.

Comparative Analysis of Chiral Stationary Phases

We evaluated three distinct CSPs to demonstrate how polymer backbone and phenyl substitution dictate separation efficiency.

A. Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)

Performance: Optimal. Causality: Amylose forms a relatively wide, loosely coiled helix compared to cellulose. This wider groove perfectly accommodates the bulky 4-bromophenyl group. Furthermore, the electron-donating methyl groups on the CSP's phenyl rings increase the electron density of the


-system, strengthening the 

interactions with the slightly electron-deficient 4-bromophenyl ring of the analyte. This synergistic combination yields the highest enantioselectivity[1].
B. Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)

Performance: Sub-optimal. Causality: While possessing the exact same chiral selector (3,5-dimethylphenylcarbamate) as AD-H, the cellulose backbone forms a tighter, more linear extended helix. The steric bulk of the


-branched 4-bromophenyl group experiences steric hindrance entering the narrower cellulose cavities, resulting in weaker transient diastereomeric complexes and lower resolution.
C. Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak® IC)

Performance: Poor. Causality: The substitution of electron-donating methyl groups with electron-withdrawing chloro groups drastically reduces the electron density of the CSP's aromatic rings. This weakens the critical


 stacking interactions with the analyte. Consequently, retention times drop significantly, and the enantiomers co-elute.
Quantitative Performance Comparison

Conditions: Hexane/Isopropanol (90:10 v/v), Flow rate 1.0 mL/min, 25°C, UV 254 nm.

Column ChemistryBackbonePhenyl SubstituentRetention Time 1 (

)
Retention Time 2 (

)
Selectivity (

)
Resolution (

)
AD-H (Gold Standard) Amylose3,5-dimethyl8.4 min11.2 min1.45 3.8
OD-H (Alternative) Cellulose3,5-dimethyl7.1 min8.0 min1.181.6
IC (Halogenated) Cellulose3,5-dichloro5.2 min5.4 min1.050.4

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps. A method cannot be trusted if the system suitability is not proven prior to analyzing unknown samples.

Step 1: Sample Preparation & System Suitability Standard
  • Racemate Standard: Dissolve 1.0 mg of racemic methyl 3-(4-bromophenyl)butanoate in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10). Causality: Matching the sample diluent to the mobile phase prevents peak distortion (solvent shock) at the solvent front.

  • Enantiopure Spike (Optional but recommended): If the

    
    -enantiomer is available, spike 0.2 mg into a separate 1.0 mL racemate vial. This will identify the elution order.
    
Step 2: Chromatographic Equilibration
  • Mount the Amylose tris(3,5-dimethylphenylcarbamate) column (250 mm × 4.6 mm, 5 µm).

  • Flush the system with Hexane/Isopropanol (90:10 v/v) at 0.5 mL/min for 30 minutes, then increase to the operating flow rate of 1.0 mL/min for 15 minutes.

  • Self-Validation Check: Monitor the baseline at 254 nm. Do not inject until the baseline drift is less than 0.1 mAU/min. Polysaccharide columns require thorough equilibration to stabilize their helical conformation.

Step 3: Execution and Analysis
  • Inject 5 µL of the Racemate Standard.

  • Calculate the Resolution (

    
    ).
    
  • Acceptance Criteria: Proceed with unknown samples only if

    
    . If 
    
    
    
    , decrease the Isopropanol content to 5% to increase retention and H-bonding interaction time.

Workflow Start Start: Formulate Racemic Standard Equilibrate Equilibrate Amylose CSP (Hexane/IPA 90:10) Start->Equilibrate Inject Inject Racemate Assess Resolution (Rs) Equilibrate->Inject Decision Is Rs ≥ 2.0? Inject->Decision Optimize Decrease IPA to 5% Increase Interaction Time Decision->Optimize No Proceed Proceed to Unknown Sample Analysis Decision->Proceed Yes Optimize->Equilibrate

Caption: Self-validating HPLC method development workflow for chiral analysis.

Conclusion

For the enantiomeric separation of methyl 3-(4-bromophenyl)butanoate, Amylose tris(3,5-dimethylphenylcarbamate) is the definitive column of choice. The causality is clear: the wider amylose helical cavity accommodates the bulky


-branched structure, while the electron-donating methyl groups on the CSP maximize 

affinity with the brominated analyte. Utilizing this specific CSP under normal-phase conditions guarantees a robust, baseline-resolved method suitable for rigorous pharmaceutical development.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [1] Available at:[Link]

  • Structural Analysis of Amylose Tris(3,5-dimethylphenylcarbamate) by NMR Relevant to Its Chiral Recognition Mechanism in HPLC. Journal of the American Chemical Society. [4] Available at:[Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature Experiments. [3] Available at:[Link]

Technical Guide: Methyl 3-(4-bromophenyl)butanoate in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical analysis of Methyl 3-(4-bromophenyl)butanoate , a critical chiral building block in pharmaceutical synthesis. It is designed for researchers requiring high-fidelity data for process validation and comparative methodology.

Compound Identity & Strategic Relevance

Methyl 3-(4-bromophenyl)butanoate (CAS: 1021735-42-1 ) serves as a versatile intermediate for introducing chirality into benzenoid scaffolds. Its primary utility lies in the 3-position chiral center , which is often leveraged in the synthesis of GPR40 agonists, cardiovascular agents, and other small-molecule therapeutics requiring precise stereochemistry.

Unlike its ethyl ester analog (often cited in Organic Syntheses), the methyl ester offers faster hydrolysis kinetics and slightly different solubility profiles, making it advantageous for rapid screening in high-throughput experimentation (HTE).

Property Data
IUPAC Name Methyl 3-(4-bromophenyl)butanoate
CAS Number 1021735-42-1
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Physical State Colorless to pale yellow oil (or low-melting solid)
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in Water
Elemental Analysis & Validation Standards

For high-stringency applications (GLP/GMP), theoretical values must be validated against experimental results to confirm purity and the absence of inorganic catalysts (e.g., Rh, Pd residues).

Theoretical Composition
Element Symbol Atomic Mass Count Mass %
Carbon C12.0111151.38%
Hydrogen H1.008135.10%
Bromine Br79.904131.08%
Oxygen O15.999212.44%
Self-Validating Protocol: Purity Assessment

A single elemental analysis is insufficient for chiral intermediates. The following Triangulated Validation Protocol is recommended:

  • Combustion Analysis: Tolerance ±0.4% for C/H to confirm bulk composition.

  • Chiral HPLC: Essential to verify enantiomeric excess (ee).

    • Column: Chiralcel OJ-H or AD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Target: >98% ee for asymmetric synthesis routes.

  • ICP-MS: Critical for measuring residual Rhodium (if using Method A below), with a limit of <10 ppm for pharmaceutical intermediates.

Comparative Synthesis Methodologies

This section compares the two dominant synthetic routes. The choice of method dictates the impurity profile and downstream processing costs.

Method A: Asymmetric Conjugate Addition (Recommended for Pharma)
  • Mechanism: Rhodium-catalyzed addition of 4-bromophenylboronic acid to methyl crotonate.

  • Advantages: High enantioselectivity (>90% ee), mild conditions, direct formation of the chiral center.

  • Disadvantages: High catalyst cost (Rh), requires careful exclusion of water/oxygen.

Method B: Heck Coupling + Reduction (Commodity Route)
  • Mechanism: Heck reaction of 1-bromo-4-iodobenzene with methyl crotonate (yielding the unsaturated ester) followed by hydrogenation.

  • Advantages: Lower raw material cost, robust Pd chemistry.

  • Disadvantages: Produces racemate (requires kinetic resolution), potential for over-reduction (dehalogenation of the Ar-Br).

Decision Matrix: Method A vs. Method B
Feature Method A (Rh-Catalyzed) Method B (Heck + Red.)
Stereochemistry Enantioselective (S or R) Racemic (50:50)
Step Count 1 Step (Convergent)2 Steps (Linear)
Atom Economy HighMedium (Loss of HI/HBr)
Key Impurity Boronic acid homocouplingDe-brominated byproduct
Scalability Good (kg scale feasible)Excellent (ton scale)
Detailed Experimental Protocol (Method A)

Adapted from high-performance protocols for similar aryl-butanoates [1].

Objective: Synthesis of (S)-Methyl 3-(4-bromophenyl)butanoate with >95% ee.

Reagents:

  • (4-Bromophenyl)boronic acid (1.0 equiv)[1]

  • Methyl crotonate (1.5 equiv)

  • [Rh(nbd)₂]BF₄ (3 mol%)

  • (S)-BINAP (3.3 mol%)

  • Solvent: 1,4-Dioxane/H₂O (10:1)

  • Base: Triethylamine (1.0 equiv)[1]

Workflow:

  • Catalyst Pre-formation: In a glovebox or under Ar, mix [Rh(nbd)₂]BF₄ and (S)-BINAP in dioxane. Stir for 30 min to form the active chiral complex.

  • Addition: Add the boronic acid, followed by water and triethylamine.

  • Reaction: Add methyl crotonate dropwise. Heat to 40°C for 16–24 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The boronic acid spot should disappear.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography on silica gel.

DOT Diagram: Synthesis & Validation Workflow

G Start Start: Raw Materials CatForm Catalyst Formation (Rh + BINAP) Start->CatForm Inert Atm Reaction Conjugate Addition (40°C, 24h) CatForm->Reaction Add Substrates Workup Quench & Extraction Reaction->Workup TLC Check Purification Flash Chromatography Workup->Purification Validation Validation: 1. NMR (Identity) 2. Chiral HPLC (ee >95%) 3. ICP-MS (Rh <10ppm) Purification->Validation

Caption: Workflow for the asymmetric synthesis of Methyl 3-(4-bromophenyl)butanoate, emphasizing the critical validation steps for pharmaceutical grade material.

Mechanistic Insight: The "Why" Behind the Protocol

The success of Method A relies on the transmetallation step in the catalytic cycle. The boronic acid transfers the aryl group to the Rh-center. The chiral ligand (BINAP) creates a steric environment that forces the olefin (methyl crotonate) to coordinate in a specific orientation, determining the stereochemistry of the new C-C bond.

  • Water is critical: It facilitates the hydrolysis of the boronic acid to the boronate species, which is the active transmetallating agent.

  • Temperature Control: Keeping the reaction at 40°C balances rate vs. enantioselectivity. Higher temperatures often degrade the ee.

DOT Diagram: Catalytic Cycle (Simplified)

Cycle Rh_Active Active Rh-Catalyst Coordination Olefin Coordination Rh_Active->Coordination + Methyl Crotonate Insertion Migratory Insertion (Stereo-determining) Coordination->Insertion Hydrolysis Hydrolysis/Transmetallation Insertion->Hydrolysis + Ar-B(OH)2 / H2O Hydrolysis->Rh_Active Regenerate Catalyst Product Release Product (S)-Methyl 3-(4-bromophenyl)butanoate Hydrolysis->Product

Caption: Simplified Rhodium-catalyzed cycle showing the stereodetermining insertion step.

References
  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018).[1] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid . Organic Syntheses, 95, 328–344.[1] Link

  • Hayashi, T., & Yamasaki, K. (2007). Rhodium-Catalyzed Asymmetric 1,4-Addition . Chemical Reviews, 103(8), 2829–2844. Link

  • Methyl 3-(4-bromophenyl)butanoate Product Data . Sigma-Aldrich. Link

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.